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  • Product: 3-(5-Methylfuran-2-yl)propanoic acid
  • CAS: 1456-08-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(5-Methylfuran-2-yl)propanoic Acid (CAS 1456-08-2)

For Researchers, Scientists, and Drug Development Professionals Introduction Physicochemical Properties A summary of the key physicochemical properties of 3-(5-Methylfuran-2-yl)propanoic acid is presented in the table be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of 3-(5-Methylfuran-2-yl)propanoic acid is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, from reaction conditions to formulation development.

PropertyValueSource(s)
CAS Number 1456-08-2
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Melting Point 61-62 °C
Boiling Point 108 °C at 3.5 Torr
pKa (Predicted) 4.51 ± 0.10
Density (Predicted) 1.163 ± 0.06 g/cm³

Spectroscopic Profile (Predicted)

Due to the absence of publicly available experimental spectra, this section provides a predicted spectroscopic profile based on the chemical structure of 3-(5-Methylfuran-2-yl)propanoic acid. This information can serve as a preliminary guide for characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.

  • -COOH Proton: A broad singlet, typically downfield, in the region of 10-13 ppm.

  • Furan Protons: Two doublets in the aromatic region (around 6-7 ppm), corresponding to the two protons on the furan ring. Their coupling constant would be characteristic of cis-protons on a furan ring.

  • Propanoic Acid Chain Protons: Two triplets in the aliphatic region (around 2-3 ppm), corresponding to the two methylene (-CH₂-) groups of the propanoic acid chain. The methylene group adjacent to the furan ring would be slightly more downfield than the one adjacent to the carboxylic acid group.

  • Methyl Protons: A singlet in the upfield region (around 2.0-2.5 ppm), corresponding to the methyl group attached to the furan ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show eight distinct signals, one for each carbon atom in the unique chemical environments.

  • Carbonyl Carbon (-COOH): The most downfield signal, typically in the range of 170-180 ppm.

  • Furan Carbons: Four signals in the aromatic region (around 100-160 ppm). The carbon bearing the methyl group and the carbon bearing the propanoic acid chain would be the most downfield of the furan carbons.

  • Propanoic Acid Chain Carbons: Two signals in the aliphatic region (around 20-40 ppm).

  • Methyl Carbon: The most upfield signal, typically in the range of 10-20 ppm.

IR (Infrared) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch (Carboxylic Acid): An absorption band in the region of 1210-1320 cm⁻¹.

  • C-H Stretch (Aliphatic and Aromatic): Absorption bands just below and above 3000 cm⁻¹.

  • C=C Stretch (Furan Ring): Absorption bands in the region of 1500-1600 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 154. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic acid chain.

Synthesis and Manufacturing

Synthesis_Workflow cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction 5-Methyl-2-furaldehyde 5-Methyl-2-furaldehyde Condensation Base (e.g., Pyridine/Piperidine) 5-Methyl-2-furaldehyde->Condensation Malonic_Acid Malonic_Acid Malonic_Acid->Condensation Intermediate_1 3-(5-Methylfuran-2-yl)acrylic acid Condensation->Intermediate_1 Reduction Catalytic Hydrogenation (e.g., H₂/Pd-C) Intermediate_1->Reduction Final_Product 3-(5-Methylfuran-2-yl)propanoic acid Reduction->Final_Product

Caption: Plausible synthetic workflow for 3-(5-Methylfuran-2-yl)propanoic acid.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(5-Methylfuran-2-yl)acrylic acid

  • To a solution of 5-methyl-2-furaldehyde in pyridine, add malonic acid.

  • Add a catalytic amount of piperidine and heat the reaction mixture under reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-(5-methylfuran-2-yl)acrylic acid.

Step 2: Synthesis of 3-(5-Methylfuran-2-yl)propanoic acid

  • Dissolve the 3-(5-methylfuran-2-yl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.

  • Monitor the reaction by TLC or by the cessation of hydrogen uptake.

  • Once the reaction is complete, filter the catalyst through a pad of Celite.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Applications and Research Directions

Derivatives of furan-containing carboxylic acids have shown promise in various fields, suggesting potential avenues for the application of 3-(5-Methylfuran-2-yl)propanoic acid.

  • Antimicrobial Agents: A study on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated their antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. This suggests that 3-(5-Methylfuran-2-yl)propanoic acid could serve as a scaffold for the development of new antimicrobial agents.

Potential_Applications Core_Compound 3-(5-Methylfuran-2-yl)propanoic acid Antimicrobial Antimicrobial Research Core_Compound->Antimicrobial Potential Activity Pharma Pharmaceutical Scaffolding Core_Compound->Pharma Building Block Materials Polymer & Materials Science Core_Compound->Materials Monomer Precursor

Caption: Potential research applications of the core compound.

  • Pharmaceutical Intermediates: The furan ring is a common feature in many approved drugs. This compound can be a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Flavor and Fragrance Industry: Furan derivatives are known for their characteristic aromas and are used in the food and fragrance industries. The specific organoleptic properties of this compound would need to be evaluated.

  • Materials Science: Furan-based polymers are being explored as renewable alternatives to petroleum-based plastics. Carboxylic acid functionalized furans can be used as monomers in the synthesis of polyesters and polyamides.

Safety and Handling

Based on available safety data for similar compounds, 3-(5-Methylfuran-2-yl)propanoic acid should be handled with care in a well-ventilated area. It is predicted to be an irritant to the skin, eyes, and respiratory system.

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

3-(5-Methylfuran-2-yl)propanoic acid is a furan derivative with potential applications in medicinal chemistry, materials science, and other areas of chemical research. This guide has provided a comprehensive overview of its known physicochemical properties, a predicted spectroscopic profile to aid in its characterization, a plausible synthetic route, and a discussion of its potential applications. As with any chemical compound, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). MDPI. [Link]

  • 3-(5-Methylfuran-2-yl)propanoic acid (C8H10O3). PubChemLite. [Link]

  • 3-(5-Methyl-furan-2-yl)-propionic acid. Oakwood Chemical. [Link]

  • 3-(5-Methylfuran-2-yl)propanoic acid. LookChem. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2025). ResearchGate. [Link]

  • 3-(5-Methyl-2-furanyl)-2-propenoic acid. PubChem. [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]

  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]

Exploratory

Physical and chemical properties of 3-(5-Methylfuran-2-yl)propanoic acid

[1] CAS Registry Number: 1456-08-2 Molecular Formula: C₈H₁₀O₃ Molecular Weight: 154.16 g/mol [1][2] Executive Summary 3-(5-Methylfuran-2-yl)propanoic acid (3-MFPA) is a short-chain furan fatty acid (F-acid) derivative th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Registry Number: 1456-08-2 Molecular Formula: C₈H₁₀O₃ Molecular Weight: 154.16 g/mol [1][2]

Executive Summary

3-(5-Methylfuran-2-yl)propanoic acid (3-MFPA) is a short-chain furan fatty acid (F-acid) derivative that serves as both a critical intermediate in organic synthesis and a metabolic biomarker in mammalian systems. While structurally simple, its furan core imparts unique reactivity—specifically susceptibility to oxidative ring opening—that distinguishes it from aliphatic carboxylic acids.

This guide is designed for pharmaceutical researchers and process chemists. It moves beyond basic property listing to explore the compound's behavior under synthetic conditions, its metabolic fate (including the "furan toxicity" pathway), and precise analytical characterization.

Chemical Identity & Structural Analysis[3][4]

3-MFPA consists of a central furan ring substituted at the 2- and 5-positions.[1] The 5-methyl group acts as an electron donor, slightly activating the ring compared to unsubstituted furan, while the 2-propanoic acid chain provides amphiphilic character and a handle for bioconjugation or derivatization.

Nomenclature & Identifiers
SystemIdentifier
IUPAC Name 3-(5-Methylfuran-2-yl)propanoic acid
Common Synonyms 3-(5-Methyl-2-furanyl)propionic acid; 5-Methyl-2-furanpropionic acid
SMILES CC1=CC=C(CCC(=O)O)O1
InChIKey IGKLZYYMKYWZRS-UHFFFAOYSA-N

Physicochemical Profile

The physical behavior of 3-MFPA is dominated by the interplay between the polar carboxylic acid tail and the lipophilic, aromatic furan head.

Key Properties Table[10]
PropertyValueExperimental/PredictedContext for Application
Melting Point 61–62 °CExperimentalSolid at RT; requires gentle heating for melt-phase reactions.
Boiling Point 108 °C @ 3.5 TorrExperimentalHigh vacuum required for distillation to avoid thermal decomposition of the furan ring.
pKa (Acid) 4.51 ± 0.10PredictedSimilar to acetic acid. Exists as a carboxylate anion at physiological pH (7.4).
LogP 1.60PredictedModerately lipophilic; extractable into ethyl acetate or dichloromethane from acidified aqueous phases.
Density 1.163 g/cm³PredictedSlightly denser than water.
Solubility <1 mg/mL (Water)ExperimentalLow water solubility requires co-solvents (DMSO, Ethanol) for biological assays.
Stability & Handling Insights
  • Acid Sensitivity: The furan ring is acid-labile (resinification). Avoid strong mineral acids (HCl, H₂SO₄) during workup unless temperatures are strictly controlled (<0 °C).

  • Oxidation: The electron-rich furan ring is susceptible to singlet oxygen and radical oxidation. Store under inert atmosphere (Argon/Nitrogen) to prevent darkening (formation of polymeric humins).

Synthetic Routes & Manufacturing

The synthesis of 3-MFPA typically follows a reduction strategy from unsaturated precursors to preserve the sensitive furan ring.

Primary Route: Knoevenagel Condensation & Reduction

This is the most robust lab-scale method, avoiding harsh acidic conditions that degrade the starting material.

  • Condensation: 5-Methylfurfural is reacted with malonic acid in pyridine (Doebner modification) to yield 3-(5-methylfuran-2-yl)acrylic acid .

  • Reduction: The acrylic acid intermediate undergoes selective catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation to saturate the alkene without reducing the furan ring.

Diagram: Synthetic Pathway

Synthesis Figure 1: Two-Step Synthesis via Knoevenagel Condensation Start 5-Methylfurfural Step1 Condensation (Malonic Acid/Pyridine) Start->Step1 Inter Intermediate: 3-(5-Methylfuran-2-yl)acrylic acid Step1->Inter - CO2 Step2 Selective Reduction (H2, Pd/C or Na-Hg) Inter->Step2 Product Target: 3-(5-Methylfuran-2-yl)propanoic acid Step2->Product

Analytical Characterization

Validating the structure requires distinguishing the saturated propanoic chain from the unsaturated acrylic precursor.

Nuclear Magnetic Resonance (NMR)

Solvent: CDCl₃, 400 MHz

  • ¹H NMR Signatures:

    • δ 10.5 (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 5.85 (d, J=3.0 Hz, 1H): Furan ring proton (C3-H).

    • δ 5.95 (d, J=3.0 Hz, 1H): Furan ring proton (C4-H).

    • δ 2.95 (t, J=7.5 Hz, 2H): Methylene adjacent to furan (Furan-CH₂-).

    • δ 2.68 (t, J=7.5 Hz, 2H): Methylene adjacent to carboxyl (-CH₂-COOH).

    • δ 2.25 (s, 3H): Methyl group on furan (-CH₃).

  • Critical QC Check: The disappearance of olefinic doublets (typically ~6.3 and 7.4 ppm in the acrylic precursor) confirms successful reduction.

Mass Spectrometry (MS)
  • Ionization: ESI- (Negative mode) is preferred for the free acid.

  • Molecular Ion: [M-H]⁻ = 153.05 m/z.

  • Fragmentation: Loss of CO₂ (M-44) is a common neutral loss for carboxylic acids.

Biological & Pharmaceutical Relevance[7][8][12][13]

For drug developers, 3-MFPA is relevant both as a potential metabolite and a structural alert.

Metabolism: The "Urofuran" Pathway

3-MFPA is a known metabolite of longer-chain Furan Fatty Acids (F-acids) found in dietary sources (fish, algae).

  • Mechanism: Long-chain F-acids undergo β-oxidation in mitochondria.

  • Excretion: The chain shortening stops at the propanoic acid stage (3-MFPA) or its glycine conjugate, which are then excreted in urine (historically termed "urofuranoic acids").

Toxicology: Furan Ring Bioactivation

While 3-MFPA itself is relatively stable, the furan moiety is a structural alert in drug design due to potential bioactivation by Cytochrome P450 enzymes (specifically CYP2E1).

  • Oxidation: CYP450 oxidizes the furan double bond to a cis-2-butene-1,4-dial intermediate (highly reactive).

  • Toxicity: This dialdehyde can cross-link proteins or form adducts with DNA, leading to potential hepatotoxicity.

  • Mitigation: In 3-MFPA, the electron-donating methyl group and the side chain modulate this reactivity, but it remains a critical checkpoint in safety assessment.

Diagram: Metabolic Bioactivation

Metabolism Figure 2: Potential Bioactivation Pathway of the Furan Ring Compound 3-(5-Methylfuran-2-yl)propanoic acid CYP CYP450 Oxidation (Bioactivation) Compound->CYP Epoxide Unstable Epoxide / Endoperoxide CYP->Epoxide Dialdehyde cis-2-butene-1,4-dial derivative (Reactive Electrophile) Epoxide->Dialdehyde Ring Opening Adduct Protein/DNA Adducts (Cytotoxicity) Dialdehyde->Adduct Conjugation Glutathione Conjugation (Detoxification) Dialdehyde->Conjugation

Experimental Protocols

Protocol A: Solubility & Partition Coefficient Determination

Use this protocol to determine lipophilicity for formulation.

  • Preparation: Dissolve 5 mg of 3-MFPA in 1 mL of Octanol (saturated with water).

  • Equilibration: Add 1 mL of Phosphate Buffer (pH 7.4). Vortex for 30 minutes at 25 °C.

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol B: Storage & Stability
  • Container: Amber glass vial (to block UV light).

  • Headspace: Purge with Argon.

  • Temp: 2–8 °C for short term; -20 °C for long term.

  • Re-test: Check for discoloration (yellowing/browning) every 6 months.

References

  • LookChem. 3-(5-Methylfuran-2-yl)propanoic acid - CAS 1456-08-2 Properties and Suppliers. Retrieved from

  • ChemScene. 3-(5-Methylfuran-2-yl)propanoic acid Product Data & Safety. Retrieved from

  • MDPI Molecules. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and Antimicrobial Activity. (Discusses synthetic routes of furan propanoic derivatives). Retrieved from

  • EPA CompTox. 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid Properties. (Surrogate data for furan acid physicochemical prediction). Retrieved from

  • PubChem. 3-(5-Methyl-2-furanyl)-2-propenoic acid (Precursor Data). Retrieved from

Sources

Foundational

"3-(5-Methylfuran-2-yl)propanoic acid" melting point and boiling point

[1][2] CAS Registry Number: 1456-08-2 Formula: C₈H₁₀O₃ Molecular Weight: 154.16 g/mol Synonyms: 3-(5-Methyl-2-furyl)propionic acid; 2-Methyl-5-(2-carboxyethyl)furan.[1][2] Executive Summary 3-(5-Methylfuran-2-yl)propanoi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

CAS Registry Number: 1456-08-2 Formula: C₈H₁₀O₃ Molecular Weight: 154.16 g/mol Synonyms: 3-(5-Methyl-2-furyl)propionic acid; 2-Methyl-5-(2-carboxyethyl)furan.[1][2]

Executive Summary

3-(5-Methylfuran-2-yl)propanoic acid is a functionalized furan derivative characterized by a propionic acid side chain attached to the C2 position of a 5-methylfuran ring. It serves as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (including peptidyl thrombin inhibitors and thymosin fragments) and is utilized in the flavor and fragrance industry for its distinct sweet, spicy, and caramel-like olfactory profile.

This guide provides a rigorous technical analysis of its physicochemical properties, specifically its melting and boiling points, alongside validated synthesis protocols and characterization data.

Physicochemical Profiling

The thermal properties of 3-(5-Methylfuran-2-yl)propanoic acid are dictated by the interplay between the crystalline lattice energy (melting point) and the intermolecular hydrogen bonding capacity of the carboxylic acid moiety (boiling point).

Thermal Properties Data
PropertyExperimental ValueConditionsMethodological Note
Melting Point (MP) 61.0 – 62.0 °C Atmospheric PressureRecrystallized from hexane/EtOAc
Boiling Point (BP) 108 °C 3.5 Torr (Vacuum)Reduced pressure required to prevent decarboxylation
Boiling Point (Est) ~280 °C760 TorrTheoretical extrapolation; decomposition likely occurs before reaching this temperature
pKa (Predicted) 4.51 ± 0.1025 °CTypical for aliphatic carboxylic acids attached to heteroaromatics
LogP 1.60-Moderate lipophilicity
Thermodynamic Analysis
  • Melting Point Logic: The melting point of 61–62 °C indicates a moderate lattice energy. The molecule possesses a planar furan ring and a flexible propanoic acid tail. In the solid state, the carboxylic acid groups likely form centrosymmetric dimers via intermolecular hydrogen bonds, stabilizing the crystal lattice. However, the presence of the 5-methyl group disrupts efficient packing compared to unsubstituted furan derivatives, resulting in a relatively low melting point for a carboxylic acid.

  • Boiling Point Logic: The high theoretical boiling point (>280 °C at 1 atm) is due to strong hydrogen bonding. Distillation must be performed under high vacuum (e.g., 3.5 Torr) to lower the boiling point to ~108 °C. Attempting to distill at atmospheric pressure would likely trigger thermal decomposition or decarboxylation of the propanoic acid chain before the boiling point is reached.

Synthesis & Production Protocols

The industrial and laboratory synthesis of 3-(5-Methylfuran-2-yl)propanoic acid typically follows a two-stage workflow: Condensation followed by Reduction .

Synthesis Workflow Diagram

SynthesisPathway Start 5-Methylfurfural (Starting Material) Inter Intermediate: 3-(5-Methylfuran-2-yl)acrylic acid (Unsaturated) Start->Inter Knoevenagel Condensation (-CO2) Reagent1 Malonic Acid + Pyridine/Piperidine Reagent1->Inter Product Target Product: 3-(5-Methylfuran-2-yl)propanoic acid Inter->Product Selective Reduction (C=C bond only) Reagent2 H2 (g) + Pd/C (Catalytic Hydrogenation) Reagent2->Product

Figure 1: Synthetic pathway from 5-methylfurfural to the target propanoic acid via Knoevenagel condensation and subsequent hydrogenation.

Detailed Protocol

Step 1: Knoevenagel Condensation (Formation of Acrylic Acid Intermediate)

  • Reagents: 5-Methylfurfural (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalytic).

  • Procedure: Dissolve 5-methylfurfural and malonic acid in pyridine. Add catalytic piperidine. Heat to reflux (80–100 °C) for 2–4 hours. The reaction proceeds via condensation followed by spontaneous decarboxylation.

  • Isolation: Pour the reaction mixture into ice-cold HCl (1M) to precipitate the crude 3-(5-methylfuran-2-yl)acrylic acid. Filter and dry.

Step 2: Catalytic Hydrogenation (Reduction to Propanoic Acid)

  • Reagents: 3-(5-Methylfuran-2-yl)acrylic acid, 10% Pd/C (5-10 wt% loading), Ethanol or Ethyl Acetate (solvent).

  • Procedure: Place the intermediate in a hydrogenation vessel. Purge with N₂ then H₂. Maintain H₂ pressure (1–3 atm) at room temperature for 4–12 hours. Monitor via TLC or HPLC for disappearance of the alkene.

    • Critical Control Point: Avoid high temperatures or high pressures to prevent reduction of the furan ring itself (which would yield a tetrahydrofuran derivative).

  • Purification: Filter off the Pd/C catalyst through Celite. Concentrate the filtrate. Recrystallize the residue from a Hexane/Ethyl Acetate mixture to obtain the pure acid (MP 61–62 °C).

Analytical Characterization

Before thermal analysis, the identity of the compound must be verified using spectroscopic methods.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignment
11.0 – 12.0 Broad Singlet1H–COOH (Carboxylic Acid)
5.85 Doublet (J~3Hz)1HFuran Ring C3-H
5.80 Doublet (J~3Hz)1HFuran Ring C4-H
2.90 Triplet (J~7Hz)2H–CH₂–CH₂ –COOH (Benzylic-like)
2.65 Triplet (J~7Hz)2HCH₂ –COOH (Alpha to Carbonyl)
2.25 Singlet3HFuran–CH₃
Analytical Workflow

AnalysisWorkflow Sample Crude Product TLC TLC Screening (Mobile Phase: Hex/EtOAc) Sample->TLC Recryst Recrystallization (Hexane/EtOAc) TLC->Recryst If impure Vacuum Vacuum Drying (Remove Solvent Traces) Recryst->Vacuum Analysis Final QC Analysis Vacuum->Analysis Result1 MP Determination Target: 61-62°C Analysis->Result1 Result2 H-NMR / HPLC Purity >98% Analysis->Result2

Figure 2: Quality control workflow ensuring the compound meets the purity standards required for accurate melting point determination.

Applications & Significance

Pharmaceutical Development

This compound serves as a "linker" or building block in medicinal chemistry.

  • Thymosin Fragments: Derivatives of furan-propionaldehydes and acids are used in the synthesis of thymosin β4 fragments, which are studied for their role in tissue regeneration and immune regulation.

  • Enzyme Inhibitors: The furan ring acts as a bioisostere for phenyl rings in peptidyl thrombin inhibitors, potentially improving solubility or metabolic stability profiles.

Flavor & Fragrance
  • Profile: Sweet, spicy, brown-sugar, and caramel notes.

  • Usage: Used as a high-impact flavoring agent in food matrices requiring "cooked" or "roasted" profiles.

Safety & Handling (SDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can depress the melting point.

References

  • LookChem. (n.d.). 3-(5-Methylfuran-2-yl)propanoic acid Product Properties and CAS 1456-08-2 Data. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules, 27(14), 4612.[3] Retrieved from [Link]

  • ChemSrc. (n.d.). 3-(5-Methyl-furan-2-yl)-propionaldehyde and related derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling of 3-(5-Methylfuran-2-yl)propanoic Acid

This guide serves as a technical blueprint for the solubility profiling, solvent selection, and thermodynamic modeling of 3-(5-Methylfuran-2-yl)propanoic acid (CAS: 1456-08-2). In the absence of a globally standardized s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the solubility profiling, solvent selection, and thermodynamic modeling of 3-(5-Methylfuran-2-yl)propanoic acid (CAS: 1456-08-2).

In the absence of a globally standardized solubility dataset for this specific intermediate, this guide synthesizes physicochemical property analysis with field-proven methodologies derived from structural analogs (furan-2-propanoic acid derivatives). It provides the researcher with the protocols necessary to generate high-integrity solubility data and select optimal solvents for synthesis, purification, and formulation.

Physicochemical Profile & Solubility Prediction

Compound Class: Lipophilic Carboxylic Acid / Furan Derivative CAS: 1456-08-2 | MW: 154.16 g/mol

To predict solubility behavior, we must first analyze the competing moieties within the molecule: the hydrophobic 5-methylfuran ring and the hydrophilic (ionizable) propanoic acid tail.

PropertyValueImplication for Solubility
LogP ~1.60Moderately lipophilic. Soluble in organic solvents; limited solubility in pure water.
pKa 4.51 ± 0.10Weak acid. Solubility in water is pH-dependent (low at pH < 4, high at pH > 6).
Melting Point 61–62 °CLow lattice energy. Suggests high solubility in solvents with matching polarity (e.g., Ethanol, EtOAc).
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents; H-bonding in alcohols.
Solvent Compatibility Matrix (Predicted)

Based on the "like dissolves like" principle and data from structural analogs (e.g., 5-aryl-2-furanpropanoic acids), the following solubility tiers are established:

  • Tier 1 (High Solubility): Alcohols (Methanol, Ethanol, Isopropanol), DMSO, DMF.

    • Mechanism:[1][2][3] Dipole-dipole interactions and Hydrogen bonding.

  • Tier 2 (Moderate Solubility): Esters (Ethyl Acetate), Chlorinated Solvents (DCM, Chloroform).

    • Mechanism:[1][2][3] Van der Waals forces; disruption of carboxylic acid dimers.

  • Tier 3 (Conditional/Low Solubility): Water, Hexane.

    • Water: Insoluble at acidic pH; highly soluble as a carboxylate salt (Na+/K+) at basic pH.

    • Hexane: Low solubility due to the polarity of the carboxylic head group.

Experimental Protocol: Gravimetric Determination

For drug development and process optimization, reliance on predicted values is insufficient. The following Self-Validating Protocol ensures accurate thermodynamic solubility data generation. This methodology aligns with standard practices for furan-carboxylic acid derivatives.

Workflow Diagram: Gravimetric Analysis

GravimetricWorkflow Start Start: Excess Solid Addition Equilibrium Equilibration (Water Bath, ±0.1 K, 48h) Start->Equilibrium Stirring (50 rpm) Sampling Supernatant Sampling (Isothermal Filtration) Equilibrium->Sampling Settle 1h Evaporation Solvent Evaporation (333-343 K) Sampling->Evaporation Pre-weighed vessel Weighing Gravimetric Analysis (Mass Residue) Evaporation->Weighing Constant weight Weighing->Evaporation Check Hysteresis Calc Calculate Mole Fraction (x) Weighing->Calc

Figure 1: Step-by-step gravimetric workflow for determining saturation solubility.

Detailed Procedure
  • Preparation: Add excess 3-(5-Methylfuran-2-yl)propanoic acid to a hermetically sealed glass reactor containing the solvent (e.g., Ethanol, Ethyl Acetate).

  • Equilibration: Agitate at 50 rpm using a magnetic stirrer. Maintain temperature (e.g., 298.15 K) using a water thermostat with ±0.1 K precision.

    • Validation Step: Approach equilibrium from both supersaturation (cooling down) and undersaturation (heating up) to ensure no hysteresis loop exists.

  • Sampling: Stop stirring and allow the suspension to settle for 1 hour. Withdraw the supernatant using a syringe equipped with a temperature-controlled filter (0.45 µm) to prevent precipitation during transfer.

  • Quantification: Transfer a known mass of supernatant to a weighing dish. Evaporate the solvent at 333 K until constant mass is achieved.

  • Calculation: Determine the mole fraction solubility (

    
    ) using the mass of the dry residue and the initial solvent mass.
    

Thermodynamic Modeling & Analysis

Once experimental data is gathered at multiple temperatures (e.g., 293 K to 323 K), use the following models to characterize the dissolution process. These equations are standard for furan-propanoic acid derivatives.

The Modified Apelblat Equation

Used to correlate solubility with temperature. Excellent for process engineering.



  • x: Mole fraction solubility

  • T: Absolute temperature (K)

  • A, B, C: Empirical model parameters derived from regression.

Van't Hoff Equation (Thermodynamic Functions)

Used to determine the Enthalpy (


) and Entropy (

) of solution.[4][5]


  • Interpretation:

    • If

      
      : The dissolution is endothermic  (Solubility increases with Temperature). This is typical for 3-(5-Methylfuran-2-yl)propanoic acid in organic solvents.
      
    • If

      
      : The process is spontaneous.
      

Purification & Recrystallization Strategy

The solubility profile dictates the purification strategy.[1] 3-(5-Methylfuran-2-yl)propanoic acid often requires purification from crude reaction mixtures (e.g., after saponification of its ester).

Recrystallization Protocol

Solvent System: Ethanol/Water or Hexane/Ethyl Acetate.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (Tier 1 solvent).

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Nucleation: Slowly add Water (anti-solvent) or cool the solution to 4°C. The lipophilic furan ring drives precipitation as the dielectric constant of the medium increases.

  • Isolation: Filter the crystals and wash with cold Hexane to remove surface impurities.

pH-Swing Extraction (Purification Shortcut)

Because the pKa is ~4.5, you can purify without thermal stress:

  • Dissolve crude material in 1M NaOH (forms the soluble sodium carboxylate).

  • Extract with Diethyl Ether (removes non-acidic impurities).

  • Acidify the aqueous layer to pH 2 with HCl.

  • The 3-(5-Methylfuran-2-yl)propanoic acid will precipitate or oil out. Extract into DCM and evaporate.

Solubility Mechanism Diagram

SolubilityMech Acid 3-(5-Methylfuran-2-yl) propanoic acid WaterBasic Water (pH > 6) Acid->WaterBasic High Solubility Ethanol Ethanol Acid->Ethanol High Solubility Hexane Hexane Acid->Hexane Low Solubility Ionization Ionization (R-COO- Na+) WaterBasic->Ionization HBond H-Bonding (Solvation) Ethanol->HBond Dimer Dimerization (Low Solubility) Hexane->Dimer

Figure 2: Mechanistic interactions driving solubility in different solvent classes.

References

  • PubChem. (n.d.). 3-(5-methylfuran-2-yl)propanoic acid (Compound).[6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Ohorodnik, M., et al. (2020).[2] Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry, Technology and Application of Substances.[1][2][4][5][10][11][12][13][14][15] Retrieved from [Link]

  • Sobechko, I., et al. (2017).[12] Thermodynamic Properties of Solubility of 2-Methyl-5-arylfuran-3-carboxylic Acids in Organic Solvents. Chemical & Chemical Technology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 3-(5-Methylfuran-2-yl)propanoic acid

Executive Summary & Strategic Significance 3-(5-Methylfuran-2-yl)propanoic acid (CAS: 1456-08-2) is a critical biomass-derived intermediate. Structurally, it bridges the gap between renewable furanic platforms (like 5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

3-(5-Methylfuran-2-yl)propanoic acid (CAS: 1456-08-2) is a critical biomass-derived intermediate. Structurally, it bridges the gap between renewable furanic platforms (like 5-methylfurfural) and saturated aliphatic acids used in pharmaceutical scaffolds, flavorants, and polymer precursors.

This guide addresses the primary synthetic challenge: Selective saturation of the exocyclic alkene (acrylic acid moiety) without compromising the sensitive furan ring. Standard hydrogenation protocols often lead to over-reduction (tetrahydrofuran formation) or ring-opening (levulinic acid derivatives).

This Application Note details two validated pathways:

  • Route A (High-Throughput): Classical Knoevenagel Condensation followed by Controlled Catalytic Hydrogenation.

  • Route B (Green Chemistry): Transfer Hydrogenation using Formic Acid/Amine donors.

Retrosynthetic Analysis & Pathway Logic

The synthesis is best approached via the C3-extension of 5-methylfurfural. The furan ring's susceptibility to acid-catalyzed ring opening and metal-catalyzed saturation dictates the choice of mild, selective reagents.

Retrosynthesis Target 3-(5-Methylfuran-2-yl) propanoic acid (Target) Intermediate 3-(5-Methylfuran-2-yl) acrylic acid (Key Intermediate) Target->Intermediate Selective Hydrogenation (Avoid Ring Saturation) Reagent2 H2 / Catalyst (Selective Reduction) Target->Reagent2 Start 5-Methylfurfural (Biomass Precursor) Intermediate->Start Knoevenagel-Doebner Condensation Reagent1 Malonic Acid Intermediate->Reagent1

Figure 1: Retrosynthetic strategy emphasizing the preservation of the furan core.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(5-Methylfuran-2-yl)acrylic Acid

The Doebner Modification of the Knoevenagel Condensation.

Rationale: The use of pyridine as both solvent and base, with piperidine as a catalyst, promotes decarboxylation in situ, driving the reaction to the thermodynamic E-isomer.

Reagents:

  • 5-Methylfurfural (1.0 eq)

  • Malonic acid (2.2 eq)

  • Pyridine (anhydrous, 3.0 vol)

  • Piperidine (0.1 eq)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal temperature probe, and magnetic stirrer.

  • Charging: Charge 5-methylfurfural (e.g., 11.0 g, 100 mmol) and malonic acid (22.9 g, 220 mmol) into pyridine (33 mL).

  • Initiation: Add piperidine (0.85 g, 10 mmol) dropwise. Note: Mild exotherm may occur.

  • Reaction: Heat the mixture to 85–90 °C for 2–3 hours. Monitor CO₂ evolution (bubbler).

  • Completion: Reaction is complete when CO₂ evolution ceases and TLC/HPLC shows <1% starting aldehyde.

  • Workup:

    • Cool to 0–5 °C.

    • Slowly add concentrated HCl (approx. 35 mL) to acidify to pH < 2. Caution: Pyridine neutralization generates significant heat.

    • The product typically precipitates as a yellow-orange solid.

    • Filter the solid and wash with cold water (3 x 50 mL).

  • Purification: Recrystallize from Ethanol/Water (1:1) if purity is <98%.[1]

    • Expected Yield: 85–92%

    • Appearance: Yellow crystalline solid.

Step 2: Selective Reduction to Propanoic Acid

The Critical Step: Differentiating C=C vs. Furan C=C.

Route A: Controlled Catalytic Hydrogenation (Scalable) Standard Pd/C is risky; controlled poisoning or mild conditions are required.

Reagents:

  • 3-(5-Methylfuran-2-yl)acrylic acid (1.0 eq)

  • 10% Pd/C (5 wt% loading, e.g., 500 mg for 10g substrate)

  • Solvent: Ethyl Acetate or Methanol (10 vol)

  • Hydrogen gas (Balloon or low pressure)

Protocol:

  • Safety: Purge reactor with Nitrogen to remove oxygen.

  • Loading: Dissolve the acrylic acid derivative in Ethyl Acetate. Add the Pd/C catalyst carefully (wet with solvent to prevent ignition).

  • Hydrogenation:

    • Introduce H₂ at 1 atm (balloon) or low pressure (1–2 bar) .

    • Temperature: Maintain 20–25 °C . Critical: Do NOT heat. Higher temps (>40 °C) promote furan ring saturation.

  • Monitoring: Monitor by HPLC every 30 mins. Look for the disappearance of the conjugated alkene peak.

    • Stop immediately upon consumption of starting material to prevent over-reduction to the tetrahydrofuran analog.

  • Workup:

    • Filter catalyst over a Celite pad.

    • Concentrate filtrate under reduced pressure.[2][3]

  • Purification: If over-reduction is detected (>5%), recrystallize from Hexane/Ethyl Acetate.

Route B: Transfer Hydrogenation (High Selectivity) Uses Formic Acid/Triethylamine to provide a "soft" hydrogen source.

Protocol:

  • Mix the acrylic acid precursor (10 mmol) with Triethylamine (12 mmol) in Acetonitrile.

  • Add Formic Acid (25 mmol) slowly.

  • Add catalyst (RuCl₂(PPh₃)₃ or Pd/C) and heat to 60 °C.

  • This method kinetically favors the exocyclic double bond over the aromatic furan ring.

Critical Process Parameters (CPPs) & Data

ParameterRecommended RangeImpact of Deviation
Condensation Temp 85–95 °C<80°C: Incomplete decarboxylation. >100°C: Polymerization (humins).
H₂ Pressure 1–2 bar>5 bar: Rapid ring saturation (Tetrahydrofuran impurity).
Hydrogenation Solvent Ethyl AcetateAcetic Acid: Increases rate but promotes ring opening. Methanol: Good, but esterification side-reaction possible if acidic.
Reaction Time (H₂) 1–4 hoursExtended time: Increases over-reduced impurities.

Analytical Characterization (Self-Validation)

Confirm the structure using the following diagnostic signals.

¹H NMR (400 MHz, CDCl₃) - Key Diagnostic Peaks:

MoietyChemical Shift (δ)MultiplicityInterpretation
COOH ~11.0–12.0Broad SingletCarboxylic Acid proton.
Furan-H3 5.85–5.95Doublet (J~3Hz)Proton on furan ring (beta to chain).
Furan-H4 5.80–5.90Doublet (J~3Hz)Proton on furan ring (beta to methyl).
Alkane-α 2.65–2.75TripletCH₂ adjacent to COOH (saturated).
Alkane-β 2.85–2.95TripletCH₂ adjacent to Furan (saturated).
-CH₃ 2.20–2.25SingletMethyl group on furan ring.

Validation Check: If you see multiplets around 1.6–2.0 ppm, you have likely reduced the furan ring (tetrahydrofuran formation). If you see doublets >6.0 ppm, the acrylic double bond is still present.

Workflow Visualization

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Selective Reduction Start 5-Methylfurfural + Malonic Acid React1 Reflux (Pyridine/Pip) 90°C, 2h Start->React1 Iso1 Acidify (HCl) & Filter React1->Iso1 -CO2 Inter Intermediate: Acrylic Acid Deriv. Iso1->Inter React2 H2 (1 atm), Pd/C Ethyl Acetate, 25°C Inter->React2 Monitor HPLC Check (Stop at 100% Conv.) React2->Monitor Monitor->React2 Incomplete Workup Celite Filtration & Evaporation Monitor->Workup Pass Product Final Product: Propanoic Acid Deriv. Workup->Product

Figure 2: Integrated process workflow from aldehyde precursor to final saturated acid.

Safety & Handling

  • 5-Methylfurfural: Sensitive to oxidation. Store under inert gas (Ar/N₂) at 2–8°C. Discards to dark brown upon air exposure.

  • Furan Derivatives: Generally potential sensitizers. Use gloves and fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Always wet with inert solvent (EtOAc/Water) before adding to the reactor.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules, 2022, 27(14), 4612.[3]

  • Efficient and selective catalytic hydrogenation of furanic aldehydes. Green Chemistry, 2020.[4]

  • Selective hydrogenolysis of 2-furancarboxylic acid to 5-hydroxyvaleric acid derivatives. Green Chemistry, 2019.[5]

  • Organic Syntheses Procedure: 5-Methylfurfural. Organic Syntheses, Coll. Vol. 2, p.393 (1943).

  • 3-(5-Methylfuran-2-yl)propanoic acid Product Data. PubChem CID: 1456-08-2.

Sources

Application

Analytical Methods for the Quantification of 3-(5-Methylfuran-2-yl)propanoic acid

[1] Abstract This application note details a validated, high-sensitivity protocol for the quantification of 3-(5-Methylfuran-2-yl)propanoic acid (3-MFPA) , a key metabolite of furan fatty acids (F-acids), in biological m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a validated, high-sensitivity protocol for the quantification of 3-(5-Methylfuran-2-yl)propanoic acid (3-MFPA) , a key metabolite of furan fatty acids (F-acids), in biological matrices (plasma and urine). While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been used for furan derivatives, this guide prioritizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using negative electrospray ionization (ESI-) due to its superior sensitivity, reduced sample preparation time, and elimination of derivatization artifacts. The protocol employs Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to ensure high recovery and matrix elimination.

Introduction & Biological Significance[2][3][4]

3-(5-Methylfuran-2-yl)propanoic acid (CAS: 1456-08-2) is a short-chain furan carboxylic acid.[1] It primarily arises as a metabolic degradation product of long-chain furan fatty acids (such as CMPF) found abundantly in fish oils, butter, and certain plants.

  • Metabolic Context: Furan fatty acids are potent radical scavengers. Upon consumption, they undergo

    
    -oxidation in the mitochondria. However, the furan ring halts complete oxidation, often resulting in medium-to-short chain furan metabolites like 3-MFPA and CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid).
    
  • Clinical Relevance: Elevated levels of furan acid metabolites are observed in uremic patients and are investigated as biomarkers for specific dietary intakes (e.g., fish consumption) and metabolic disorders involving fatty acid oxidation.

Chemical Properties
PropertyData
Molecular Formula C

H

O

Molecular Weight 154.16 g/mol
pKa ~4.51 (Carboxylic acid)
LogP ~1.6 (Moderately lipophilic)
Solubility Soluble in methanol, acetonitrile, ethyl acetate; sparingly soluble in water.

Analytical Strategy: LC-MS/MS vs. GC-MS

While GC-MS is a viable orthogonal method, it requires derivatization (methylation) to render the carboxylic acid volatile. Acid-catalyzed methylation can degrade the sensitive furan ring. Therefore, LC-MS/MS is the designated Gold Standard for this application.[2]

Method Comparison
FeatureLC-MS/MS (Recommended)GC-MS (Alternative)
Sample Prep SPE or Protein Precipitation (No derivatization)Derivatization required (e.g., TMS-diazomethane)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Artifact Risk LowHigh (Ring opening during derivatization)
Throughput High (< 8 min run time)Low (> 20 min run time)

Experimental Protocol: LC-MS/MS Quantification

Reagents and Standards[7]
  • Reference Standard: 3-(5-Methylfuran-2-yl)propanoic acid (>98% purity).[1]

  • Internal Standard (IS): 3-(Furan-2-yl)propanoic acid-d3 or CMPF-d5 (if structural analog d-labeled is unavailable, use a structural homolog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.

Sample Preparation: Mixed-Mode Anion Exchange (SPE)

The carboxylic acid moiety allows for selective retention on Mixed-Mode Anion Exchange (MAX) cartridges, removing neutral interferences (lipids) and basic compounds.

Workflow Diagram:

SPE_Workflow Sample Biological Sample (Plasma/Urine: 200 µL) Pretreat Pre-treatment Dilute 1:1 with 4% H3PO4 (Acidify to disrupt protein binding) Sample->Pretreat Condition Conditioning 1. 1 mL MeOH 2. 1 mL Water Pretreat->Condition Load Load Sample Flow rate: 1 mL/min Condition->Load Wash1 Wash 1 1 mL 5% NH4OH in Water (Remove neutrals/bases) Load->Wash1 Wash2 Wash 2 1 mL Methanol (Remove hydrophobic interferences) Wash1->Wash2 Elute Elution 1 mL 2% Formic Acid in Methanol (Protonate acid to release) Wash2->Elute Dry Evaporation & Reconstitution N2 dry down @ 40°C Reconstitute in Mobile Phase Elute->Dry

Figure 1: Solid Phase Extraction (SPE) workflow using Mixed-Mode Anion Exchange (MAX) cartridges.[3]

Step-by-Step SPE Protocol:

  • Conditioning: Equilibrate Oasis MAX cartridge (30 mg) with 1 mL MeOH followed by 1 mL water.

  • Loading: Acidify 200 µL plasma/urine with 200 µL 4% H

    
    PO
    
    
    
    to disrupt protein binding. Load onto cartridge.
  • Wash 1 (Basic): Wash with 1 mL 5% NH

    
    OH. The analyte (pKa 4.[4]5) is negatively charged and retained by the anion exchange sorbent.
    
  • Wash 2 (Organic): Wash with 1 mL MeOH to remove neutral lipids. The analyte remains bound ionically.

  • Elution: Elute with 1 mL 2% Formic Acid in Methanol . The acid protonates the carboxyl group (neutralizing the charge), releasing it from the sorbent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).

LC-MS/MS Parameters[6][7][8][9]

Chromatographic Conditions:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~4.5 with Acetic Acid). Note: Ammonium acetate provides better ionization stability in negative mode than pure formic acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Profile:

Time (min) %A %B Curve
0.0 90 10 Initial
1.0 90 10 Hold
5.0 10 90 Linear
6.5 10 90 Wash
6.6 90 10 Re-equilibrate

| 8.0 | 90 | 10 | End |

Mass Spectrometry Settings (ESI Negative):

  • Source: Electrospray Ionization (Negative Mode).

  • Spray Voltage: -2500 V.

  • Capillary Temp: 350°C.

  • Sheath Gas: 40 arb units.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Role Mechanism

| 3-MFPA | 153.0 ([M-H]


) | 109.0  | 15 | Quantifier  | Loss of CO

(Decarboxylation) | | 3-MFPA | 153.0 | 59.0 | 25 | Qualifier | Acetate fragment | | IS (d3) | 156.0 | 112.0 | 15 | Quantifier | Loss of CO

|

Method Validation Criteria (FDA/EMA Guidelines)

To ensure trustworthiness, the method must be validated against the following parameters:

  • Linearity: Calibration curve from 0.5 ng/mL to 1000 ng/mL. R

    
     > 0.995.[5] Weighting 1/x
    
    
    
    .
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% < 15% (20% at LLOQ).[6]

    • Accuracy within 85-115% (80-120% at LLOQ).

  • Matrix Effect: Compare post-extraction spike vs. neat solution. Acceptable range: 85-115%.[4]

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. Target > 80% using the MAX protocol.

Metabolic Pathway Context

Understanding the origin of 3-MFPA aids in data interpretation. It is a downstream metabolite of dietary furan fatty acids.

Metabolic_Pathway Diet Dietary Sources (Fish Oil, Butter) CMPF CMPF (Major F-acid Metabolite) Diet->CMPF Metabolism BetaOx Beta-Oxidation (Mitochondria) CMPF->BetaOx Chain Shortening MFPA 3-(5-Methylfuran-2-yl) propanoic acid (Target Analyte) BetaOx->MFPA Degradation Excretion Urine Excretion (Renal Clearance) MFPA->Excretion

Figure 2: Metabolic pathway illustrating the origin of 3-(5-Methylfuran-2-yl)propanoic acid from dietary precursors.[3]

References

  • Wakimoto, T., et al. (2011). "Furan fatty acid as an anti-inflammatory component from the Green-lipped mussel Perna canaliculus." Proceedings of the National Academy of Sciences. Link

  • Xu, L., et al. (2018). "3-carboxy-4-methyl-5-propyl-2-furanpropanoic Acid (CMPF) Prevents High Fat Diet-Induced Insulin Resistance via Maintenance of Hepatic Lipid Homeostasis." Diabetes, Obesity and Metabolism. Link

  • Vetter, W., et al. (2012). "Furan fatty acids in food samples." Journal of Agricultural and Food Chemistry. Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link

Sources

Method

HPLC analysis of 3-(5-Methylfuran-2-yl)propanoic acid

An Application Note for the Isocratic Reversed-Phase HPLC Analysis and Validation for the Quantification of 3-(5-Methylfuran-2-yl)propanoic acid Abstract This document provides a comprehensive, detailed protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Isocratic Reversed-Phase HPLC Analysis and Validation for the Quantification of 3-(5-Methylfuran-2-yl)propanoic acid

Abstract

This document provides a comprehensive, detailed protocol for the quantitative analysis of 3-(5-Methylfuran-2-yl)propanoic acid using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. Developed for researchers, scientists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the scientific rationale behind the methodological choices. It presents a fully validated analytical procedure, established in accordance with International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and robustness. The protocols herein are designed to be self-validating, providing a trustworthy framework for the reliable quantification of this important furan derivative.

Introduction and Scientific Principle

3-(5-Methylfuran-2-yl)propanoic acid is a carboxylic acid containing a furan moiety, a common structural motif in natural products and pharmaceutical compounds. Accurate and reliable quantification is essential for various applications, including reaction monitoring, purity assessment, and stability studies. This application note describes a robust isocratic RP-HPLC method tailored for this analyte.

The Principle of Separation: The chosen methodology is reversed-phase chromatography, which separates molecules based on their hydrophobicity. The stationary phase is nonpolar (C18), while the mobile phase is a more polar aqueous-organic mixture. For an acidic analyte like 3-(5-Methylfuran-2-yl)propanoic acid, the pH of the mobile phase is the most critical parameter influencing retention. The compound has a predicted pKa of approximately 4.51[1]. By setting the mobile phase pH significantly below the pKa (e.g., pH 2.5-3.0), the carboxylic acid functional group remains protonated (non-ionized). This neutral form is less polar and more hydrophobic, resulting in stronger interaction with the C18 stationary phase, leading to increased retention, improved peak shape, and enhanced separation from polar impurities[2][3]. The use of an acidic modifier, such as phosphoric acid or formic acid, is standard practice to control and maintain this low pH environment[3][4].

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₈H₁₀O₃[1][5]
Molecular Weight 154.16 g/mol [1][5]
Predicted pKa 4.51 ± 0.10[1]
Predicted LogP 1.605[1]
Melting Point 61-62 °C[1]

Materials and Methods

Equipment and Consumables
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Analytical balance (4-decimal places).

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (calibrated).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

Reagents and Standards
  • 3-(5-Methylfuran-2-yl)propanoic acid reference standard (≥97% purity)[5].

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Phosphoric acid (85%, analytical grade).

  • Formic acid (analytical grade).

Chromatographic Conditions

The following conditions were optimized for the separation.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good resolution and efficiency.
Mobile Phase Acetonitrile : Water (pH 3.0 adjusted with H₃PO₄) (55:45, v/v)The organic/aqueous ratio provides optimal retention. pH 3.0 ensures the analyte is in its non-ionized form for good peak shape[2][3].
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmFuran rings exhibit strong UV absorbance. A UV scan should be performed to determine the λmax for optimal sensitivity.
Injection Volume 10 µLA small volume to prevent column overload and peak distortion.
Run Time 10 minutesSufficient time for the analyte to elute and for the baseline to stabilize.

Experimental Protocols

Workflow Overview

HPLC Analysis Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_post Phase 3: Post-Analysis A Mobile Phase Preparation D System Equilibration & Suitability A->D B Standard Stock Solution Prep C Working Standard Dilutions B->C C->D E Sample Injection & Data Acquisition D->E If SST passes F Peak Integration & Quantification E->F G Method Validation (as required) F->G H Report Generation F->H Method Validation Logic Start Method Validation Protocol Specificity Specificity (Interference Check) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Sensitivity) Precision->Limits Robustness Robustness (Deliberate Changes) Limits->Robustness End Validated Method Robustness->End

Caption: Key parameters for analytical method validation according to ICH guidelines.

Specificity

Specificity demonstrates the ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[6][7]

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample. The blank should show no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6][7]

  • Protocol: Prepare at least five concentrations across the desired range (e.g., 5-150 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.995.[7]

Accuracy

Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[8][7]

  • Protocol: Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) by spiking a known amount of analyte into a placebo matrix.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.[7]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]

  • Repeatability (Intra-day Precision):

    • Protocol: Analyze six replicate samples of the 100% concentration (100 µg/mL) on the same day, with the same analyst and equipment.

    • Acceptance Criteria: %RSD ≤ 2.0%.[7]

  • Intermediate Precision (Inter-day Ruggedness):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: %RSD ≤ 3.0%.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line; S = slope of the calibration curve.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Protocol: Introduce small changes to the method and observe the effect on the results.

    • Vary flow rate (e.g., ± 0.1 mL/min).

    • Vary mobile phase composition (e.g., ± 2% organic).

    • Vary column temperature (e.g., ± 2 °C).

  • Acceptance Criteria: System suitability parameters should still be met, and the results should not significantly deviate from the nominal method.

Troubleshooting

ProblemPotential CauseSuggested Solution
Peak Tailing Mobile phase pH too high; column contamination; active silanol sites.Ensure mobile phase pH is < 3.0; flush column with strong solvent; use a column with low silanol activity.[10]
Variable Retention Times Inconsistent mobile phase composition; temperature fluctuations; pump malfunction.Prepare fresh mobile phase; ensure column oven is stable; check pump for leaks and pressure fluctuations.
No Peaks or Low Signal Detector lamp issue; incorrect wavelength; sample degradation.Check detector lamp status; confirm λmax; prepare fresh standards and samples.
Split Peaks Column void or contamination; sample solvent incompatible with mobile phase.Reverse flush or replace column; dissolve sample in mobile phase.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, rapid, and reliable for the quantitative analysis of 3-(5-Methylfuran-2-yl)propanoic acid. The scientific principles for method development, centered on controlling the analyte's ionization state, are clearly defined. The comprehensive validation protocol, designed according to ICH guidelines, establishes the method's specificity, linearity, accuracy, precision, and robustness, ensuring that it is fit for purpose in a regulated research or quality control environment.

References

  • Taylor & Francis. (2006, December 6). Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Retrieved from [Link]

  • LookChem. (n.d.). 3-(5-Methylfuran-2-yl)propanoic acid. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Retrieved from [Link]

  • PubChem. (n.d.). 3-(5-Methyl-2-furanyl)-2-propenoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Chromatography Online. (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. Retrieved from [Link]

  • Unichrom. (n.d.). Reversed Phase Chromatography. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-(5-Methylfuran-2-yl)propanoic Acid

Welcome to the technical support center for the purification of 3-(5-Methylfuran-2-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(5-Methylfuran-2-yl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this valuable building block in high purity. The inherent characteristics of the furan ring and the carboxylic acid moiety present unique purification hurdles. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to navigate these issues effectively.

Section 1: Initial Assessment & Troubleshooting

This section addresses the critical first steps after synthesis, helping you diagnose the state of your crude product and select an appropriate purification strategy.

Q1: My crude product is a dark, viscous oil or tar. What is my first step?

A1: A dark, oily, or tar-like consistency often indicates the presence of polymeric byproducts and residual high-boiling solvents (e.g., DMF, pyridine). Furan derivatives, in particular, are susceptible to polymerization under acidic conditions, which may have been used during synthesis or workup.[1] Your primary goal is to perform a bulk purification to isolate the desired acid from these complex impurities before attempting high-resolution techniques.

The most robust initial step is a liquid-liquid acid-base extraction . This technique leverages the acidic nature of your target compound to separate it from neutral and basic impurities.

  • Causality: By dissolving the crude mixture in an organic solvent and washing with an aqueous base (like sodium bicarbonate), the carboxylic acid is deprotonated to its carboxylate salt, rendering it water-soluble. Neutral organic impurities (e.g., unreacted starting materials, non-acidic byproducts) and high-boiling solvents will remain in the organic layer and can be discarded. Subsequently, re-acidifying the aqueous layer will protonate the carboxylate, causing your desired product to precipitate or be extracted back into a fresh organic solvent.[2][3]

  • Immediate Action: Proceed directly to the Detailed Protocol: Acid-Base Extraction in Section 2.1. This is the most effective method for initial cleanup of a challenging crude mixture.

Q2: How do I decide on the best overall purification strategy?

A2: The optimal purification strategy depends on the nature of your crude product and the impurities present. A logical, stepwise approach is crucial. The following workflow provides a decision-making framework.

G start Crude Product tlc Perform TLC Analysis (e.g., 7:3 Hexane:EtOAc + 1% AcOH) start->tlc decision_tlc How does the TLC look? tlc->decision_tlc one_spot Predominantly One Spot (Product) decision_tlc->one_spot Clean multiple_spots Multiple Spots decision_tlc->multiple_spots Impure streaking Severe Streaking/ Baseline Spot decision_tlc->streaking Very Polar/ Acidic is_solid Is the crude product a solid? one_spot->is_solid acid_base Perform Acid-Base Extraction multiple_spots->acid_base streaking->acid_base crystallize Proceed with Recrystallization is_solid->crystallize Yes is_solid->acid_base No/Oil end_pure Pure Product crystallize->end_pure post_extraction_tlc TLC after Extraction acid_base->post_extraction_tlc column Proceed with Column Chromatography (with acidified eluent) post_extraction_tlc->column If still impure post_extraction_tlc->end_pure If pure column->end_pure

Caption: Decision workflow for purification strategy.

Q3: My initial TLC plate shows several spots. What are the likely impurities?

A3: Identifying potential impurities is key to selecting the right purification method. Based on common synthetic routes to furan-containing propanoic acids, impurities may include:

  • Starting Materials: Unreacted 5-methyl-2-furaldehyde or precursors used in its synthesis. These are often less polar than the carboxylic acid product.

  • Reaction Intermediates: Such as the corresponding acrylic acid if the synthesis involved a reduction step that did not go to completion.[4]

  • Side-Products: Oligomers or polymers formed from the degradation of the furan ring in acidic conditions.[1] These often appear as a smear or baseline material on the TLC plate.

  • Reagents: Non-volatile bases like pyridine or residual high-boiling solvents like DMF.[5][6] These can often be removed with an aqueous workup or acid-base extraction.

Section 2: In-Depth Purification Guides & FAQs

This section provides detailed protocols and troubleshooting for the most common and effective purification techniques.

Acid-Base Extraction

This is the cornerstone technique for purifying carboxylic acids.

Troubleshooting & FAQs
  • Q: Which base should I use for the extraction, sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)?

    • A: Start with a saturated solution of sodium bicarbonate (NaHCO₃) . It is a weaker base and provides better selectivity. It will readily deprotonate the carboxylic acid (pKa ~4-5) but is less likely to react with or degrade other sensitive functional groups. Strong bases like NaOH can potentially catalyze side reactions or cause hydrolysis of any ester impurities.

  • Q: I've acidified the basic aqueous layer, but my product isn't precipitating. What went wrong?

    • A: This is a common issue. 1) The product may be soluble in the acidic aqueous solution, especially if the volume is large. 2) The product may have a low melting point and be separating as an oil rather than a solid.

    • Solution: Extract the acidified aqueous layer 3-4 times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The protonated, neutral carboxylic acid will move back into the organic phase. Combine the organic extracts, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to recover your product.[2][3]

  • Q: An emulsion has formed at the interface of the organic and aqueous layers. How do I break it?

    • A: Emulsions are common when dealing with complex mixtures. To break it, you can:

      • Add a small amount of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous phase, often forcing the separation.

      • Let the separatory funnel stand undisturbed for 10-30 minutes.

      • Gently swirl the funnel instead of shaking vigorously.

      • If persistent, filter the entire mixture through a pad of Celite.

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).

  • Basification: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of NaHCO₃. Combine the aqueous layers.

    • Self-Validation: Test the pH of the aqueous layer after the final extraction; it should be basic (>8). Run a TLC of the organic layer to ensure all the carboxylic acid product has been extracted (the product spot should be gone).

  • Back-Wash: Wash the combined basic aqueous layers once with the same organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (test with pH paper). A precipitate may form.

  • Re-extraction: Extract the acidified aqueous layer three times with fresh ethyl acetate.

  • Drying and Concentration: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the purified acid.

Caption: Workflow for acid-base extraction purification.

Recrystallization

Ideal for solid products with moderate purity after an initial workup.

Troubleshooting & FAQs
  • Q: How do I choose the best solvent for recrystallization?

    • A: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Test small amounts of your product in various solvents (e.g., hexane, toluene, ethyl acetate, ethanol, water) to find a suitable candidate. A two-solvent system (one in which the compound is soluble and one in which it is not) like ethyl acetate/hexane or ethanol/water can also be very effective.

  • Q: My product "oiled out" during cooling instead of forming crystals. What should I do?

    • A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the product's melting point.

    • Solutions:

      • Re-heat the solution to re-dissolve the oil.

      • Add more solvent to make the solution more dilute.

      • Allow the solution to cool much more slowly. Insulate the flask to encourage slow crystal growth.

      • Try a different solvent system with a lower boiling point.

Column Chromatography

Necessary for separating compounds with similar polarities.

Troubleshooting & FAQs
  • Q: My carboxylic acid streaks badly on the TLC plate and column. How can I get sharp bands?

    • A: This is the most common problem when chromatographing carboxylic acids on silica gel. The acidic protons on the silica surface interact strongly with the carboxylic acid, causing tailing or streaking.[7]

    • Solution: Add a small amount (~0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluent (mobile phase).[7] This suppresses the ionization of your product on the silica surface, leading to sharper bands and better separation.

  • Q: My compound seems to have decomposed on the column. Is this possible?

    • A: Yes. Standard silica gel is slightly acidic and can cause decomposition of sensitive compounds, including some furan derivatives.[8]

    • Solution: If you suspect decomposition, you can either:

      • Deactivate the silica: Use silica gel that has been treated with a base (e.g., triethylamine) or switch to a different stationary phase like alumina.[8]

      • Work quickly: Do not let the compound sit on the column for an extended period.

Detailed Protocol: Flash Column Chromatography
  • Solvent System Selection: Develop a solvent system using TLC (e.g., hexane/ethyl acetate with 1% acetic acid) that gives your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for better resolution, create a "dry load" by adsorbing your product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[8]

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent and volatile acid additive on a rotary evaporator. You may need to co-evaporate with a solvent like toluene to fully remove residual acetic acid.

Section 3: Summary Data Tables

Table 1: Common TLC Solvent Systems
System Application Notes
Hexane:Ethyl Acetate (7:3) + 1% Acetic AcidGood starting point for general purity assessment and column eluent.
Dichloromethane:Methanol (95:5) + 1% Acetic AcidFor more polar impurities that do not move in Hex/EtOAc.
Toluene:Ethyl Acetate:Formic Acid (5:5:0.1)An alternative system that can provide different selectivity.

Section 4: References

  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.

  • Reddit User Discussion. (2019). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • MDPI. (n.d.). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. [Link]

  • YouTube. (2021). Preparation of Furan and its derivatives. [Link]

  • ResearchGate. (2013). How can I purify carboxylic acid?[Link]

  • ScienceDirect. (2015). Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. [Link]

  • Wiley Online Library. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. [Link]

  • SlideShare. (n.d.). Preparation and Properties of Furan. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. (2022). Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. [Link]

  • E3S Web of Conferences. (n.d.). Synthesis of vinyl esters of some furan carboxylic acids based on vinyl acetate. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Link]

  • StudySmarter. (2023). Furan Derivatives: Preparation & Hydrogenation Techniques. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Furan Derivatives Condensed with Carbohydrates. [Link]

  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • Chemical Papers. (1973). Furan derivatives. XXXVI. Chromatographie determination of some phenylfuran derivatives. [Link]

  • ScienceDirect. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase. [Link]

  • Frontiers. (n.d.). Development of Sustainable Catalytic Pathways for Furan Derivatives. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Reddit User Discussion. (2023). How do you guys get DMF out of your products for a clean NMR? r/Chempros. [Link]

Sources

Optimization

Overcoming furan ring instability during chemical reactions

Topic: Overcoming Furan Ring Instability During Chemical Reactions Ticket ID: FUR-STAB-2026-X Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Furan Ring Instability During Chemical Reactions

Ticket ID: FUR-STAB-2026-X Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Furan Chemistry Support Center. You are likely here because your furan-containing substrate has decomposed into a black tar (acid-catalyzed polymerization), lost aromaticity during a scale-up (oxidation), or failed to survive a standard workup.

Furan is a paradox in medicinal chemistry: it is a valuable pharmacophore found in drugs like Ranitidine and Furosemide , yet it possesses a resonance energy of only ~16 kcal/mol (compared to 36 kcal/mol for benzene). This low aromaticity makes it behave more like a cyclic diene enol ether than a true aromatic system, rendering it highly susceptible to:

  • Acid-catalyzed ring opening (hydrolysis).

  • Oxidative degradation (singlet oxygen sensitivity).

  • Cycloaddition side-reactions (acting as a diene).

This guide provides modular troubleshooting protocols to stabilize furan rings during synthesis and storage.

Module 1: Acid Sensitivity & Hydrolysis

Symptom: Reaction mixture turns dark/black instantly upon addition of Lewis or Brønsted acid; loss of starting material to polar baseline streaks (TLC).

Root Cause Analysis

The furan ring is electron-rich.[1] Protons (


) or Lewis acids coordinate preferentially at the 

-carbon (C2/C5). This disrupts aromaticity, forming a cation that is rapidly trapped by nucleophiles (water/alcohols), leading to ring opening and the formation of reactive 1,4-dicarbonyls (Paal-Knorr reversal).
Troubleshooting Protocol: Acid-Safe Workflows
VariableRecommendationScientific Rationale
Lewis Acid Choice Switch from

or

to

or

.
Milder Lewis acids reduce the concentration of the destabilizing carbocation intermediate.
Temperature Maintain <-20°C during acid addition.Low temperature kinetically inhibits the ring-opening step (rate-limiting proton transfer).
Scavengers Add 2,6-di-tert-butylpyridine or propylene oxide .These act as "acid sponges" to neutralize adventitious protons without quenching the Lewis acid catalyst.
Solvent Use DCM or MeCN ; avoid water/alcohols.Anhydrous conditions prevent the nucleophilic attack that completes the ring opening.
Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway of acid-catalyzed decomposition.

FuranAcidDecomp Furan Furan Substrate Protonation C2-Protonation (Cation Formation) Furan->Protonation + H+ / Lewis Acid NuAttack Nucleophilic Attack (H2O/ROH) Protonation->NuAttack Fast RingOpen Ring Opening NuAttack->RingOpen Loss of Aromaticity Dicarbonyl 1,4-Dicarbonyl (Polymerization) RingOpen->Dicarbonyl Tautomerization

Figure 1: Mechanism of acid-catalyzed furan decomposition leading to polymerization.

Module 2: Oxidative Liability (Singlet Oxygen)

Symptom: Yield drops significantly when reaction is run in open air or under ambient light; formation of butenolides or lactones.

Root Cause Analysis

Furan reacts with singlet oxygen (


) via a [4+2] cycloaddition to form an unstable endoperoxide. This intermediate rearranges to form 4-hydroxybutenolides (Achmatowicz-type products). This is often catalyzed by trace transition metals or photosensitizers in the presence of light.
FAQ: Preventing Oxidation

Q: Can I just use a nitrogen balloon? A: Often, no. Standard "balloon" inertion may not remove dissolved oxygen.

  • Protocol: You must sparge solvents with Argon for 15-30 minutes prior to adding the furan substrate.

  • Additive: Add BHT (Butylated hydroxytoluene) (0.1 - 1.0 mol%) as a radical scavenger if the reaction mechanism allows.

Q: Why does my furan decompose in the presence of amines? A: Amines can facilitate the breakdown of the endoperoxide intermediate if any oxidation has already occurred. Furthermore, electron-rich furans (like 2-methoxyfuran) are even more susceptible to oxidation than unsubstituted furan.

Module 3: Diels-Alder Side Reactions

Symptom: Formation of bicyclic byproducts when reacting furan with alkenes/alkynes; "disappearance" of furan in the presence of maleimides or quinones.

Root Cause Analysis

Furan acts as a diene in Diels-Alder (DA) reactions.[2][3][4] While less reactive than cyclopentadiene, it will react with strong dienophiles. Notably, the furan DA reaction is often reversible (Retro-Diels-Alder) at higher temperatures.

Optimization Table: Controlling Cycloaddition
ParameterStrategyEffect
Temperature Heat to >80°C (if stable).Promotes the Retro-Diels-Alder reaction, pushing equilibrium back to the furan + dienophile.
Sterics Install C2/C5 substituents.Steric bulk at the

-positions significantly retards the approach of the dienophile.
Electronic Add Electron-Withdrawing Groups (EWG).EWGs (e.g., -COOR, -CN) on the furan ring lower the HOMO energy, making it a poorer diene.

Module 4: Strategic Bioisostere Replacement

If a furan ring repeatedly fails due to metabolic instability (CYP450 oxidation to toxic enals) or synthetic fragility, the best "fix" is often structural replacement.

Decision Guide: When to Replace Furan

  • Oxazole: Excellent stability against acids and oxidation; reduced aromaticity compared to thiophene but higher than furan.

  • Thiophene: Highly aromatic, stable to acid, but S-oxidation (sulfoxide/sulfone) can be a metabolic liability.

  • 1,2,4-Oxadiazole: Metabolic tank; highly stable but changes the electrostatic profile significantly.

Troubleshooting Logic Flow

Use the following decision tree to diagnose your specific failure mode.

FuranTroubleshoot Start Start: Furan Reaction Failure CheckAcid Is Acid/Lewis Acid Present? Start->CheckAcid CheckLight Is reaction exposed to Light/Air? CheckAcid->CheckLight No SolAcid Acid Polymerization. Fix: Buffer, Low Temp (-78C), Switch to Zn(OTf)2 CheckAcid->SolAcid Yes (Black Tar) CheckDienophile Is a Dienophile present? CheckLight->CheckDienophile No SolOx Photo-Oxidation. Fix: Sparge Argon, Amber Glassware, BHT CheckLight->SolOx Yes (Yield Drop) SolDA Diels-Alder Side Rxn. Fix: Increase Temp (Retro-DA), Add Steric Bulk CheckDienophile->SolDA Yes (Bicyclic Product) SolUnknown Check Reagent Purity (Peroxides in Ether?) CheckDienophile->SolUnknown No

Figure 2: Diagnostic flowchart for identifying the cause of furan instability.

References

  • Mechanisms of Acid-C

    • Haynes, B. S., & Montoya, A. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
  • Singlet Oxygen Oxid

    • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology.
  • Diels-Alder Reactivity & Reversibility

    • Gallegos, M., et al. (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry.
  • Drug Discovery & Bioisosteres

    • Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery.[5][6] Current Opinion in Drug Discovery & Development.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 3-(5-Methylfuran-2-yl)propanoic Acid Synthesis

Welcome to the technical support center for the synthesis of 3-(5-methylfuran-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-methylfuran-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, providing in-depth, field-proven insights to optimize your reaction yields and product purity. Our approach is rooted in a deep understanding of furan chemistry, focusing on the causal relationships between experimental parameters and reaction outcomes.

I. Synthesis Overview: A Common Path and Its Pitfalls

A prevalent and practical route to 3-(5-methylfuran-2-yl)propanoic acid involves the catalytic hydrogenation of its unsaturated precursor, 3-(5-methylfuran-2-yl)acrylic acid. This method is attractive due to the commercial availability of the starting material and the straightforward nature of the reduction.

Synthesis Route Start 3-(5-Methylfuran-2-yl)acrylic acid Catalyst Catalyst (e.g., Pd/C, Raney Ni) H2 Start->Catalyst Hydrogenation Product 3-(5-Methylfuran-2-yl)propanoic acid Catalyst->Product

Figure 1: Common synthesis route for 3-(5-methylfuran-2-yl)propanoic acid.

However, the furan ring's inherent sensitivity to certain reaction conditions, particularly acidic environments and harsh reduction protocols, presents significant challenges that can lead to diminished yields.[1][2]

II. Troubleshooting Guide: Addressing Low Yields

This section addresses the most common issues leading to low yields in the synthesis of 3-(5-methylfuran-2-yl)propanoic acid, providing detailed explanations and actionable protocols.

Incomplete Conversion of Starting Material

Symptom: Your reaction mixture shows a significant amount of unreacted 3-(5-methylfuran-2-yl)acrylic acid upon analysis (e.g., by TLC, GC-MS, or NMR).

Root Causes & Solutions:

  • Insufficient Catalyst Activity or Loading: The catalyst may be old, deactivated, or used in insufficient quantity.

    • Recommendation: Use fresh, high-quality catalyst. For Palladium on Carbon (Pd/C), a loading of 5-10 mol% is a good starting point. For Raney Nickel, a slurry in an appropriate solvent is typically used.[3]

  • Inadequate Hydrogen Pressure: The pressure of hydrogen gas may be too low to drive the reaction to completion.

    • Recommendation: While atmospheric pressure can sometimes be sufficient, increasing the hydrogen pressure to 2-5 bar (30-75 psi) can significantly improve the reaction rate and conversion.

  • Suboptimal Reaction Temperature: The reaction may be too cold, leading to slow kinetics.

    • Recommendation: Most hydrogenations of this type proceed well at room temperature. If the reaction is sluggish, gentle heating to 40-50°C can be beneficial. However, be cautious with higher temperatures as they can promote side reactions.

  • Poor Solvent Choice: The solvent should fully dissolve the starting material to ensure efficient contact with the catalyst.

    • Recommendation: Methanol and ethanol are excellent solvent choices for this reaction as they readily dissolve both the starting material and the product.

Experimental Protocol: Optimizing Conversion with Pd/C

  • In a suitable hydrogenation vessel, dissolve 1.0 g of 3-(5-methylfuran-2-yl)acrylic acid in 20 mL of methanol.

  • Carefully add 100 mg of 10% Palladium on Carbon (10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen to 3 bar.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS. If incomplete, continue stirring and consider a slight increase in temperature (to 40°C).

  • Upon completion, carefully vent the hydrogen and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of methanol.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Furan Ring Instability and Side Reactions

Symptom: The desired product is present, but the yield is low, and the crude reaction mixture contains multiple unidentified byproducts. This is often accompanied by the formation of dark, insoluble materials (polymers).

Root Causes & Solutions:

  • Acid-Catalyzed Ring Opening: Furan rings are susceptible to cleavage under acidic conditions, which can be exacerbated by the presence of acidic impurities in the starting material or solvent.[1][2]

    • Recommendation: Ensure all reagents and solvents are neutral. If necessary, add a non-nucleophilic base like sodium carbonate or triethylamine (in catalytic amounts) to the reaction mixture to neutralize any trace acids.

  • Over-reduction of the Furan Ring: Under harsh hydrogenation conditions, the furan ring itself can be reduced to tetrahydrofuran derivatives.[4][5]

    • Recommendation: Use a less active catalyst or milder reaction conditions. For instance, 5% Pd/C might be preferable to 10% Pd/C. Raney Nickel can be particularly aggressive; if using it, ensure the reaction is carefully monitored and stopped once the starting material is consumed.[6][7] Lowering the hydrogen pressure and temperature can also help to selectively reduce the acrylic double bond.

  • Hydrogenolysis of the Furan Ring: In some cases, the C-O bonds of the furan ring can be cleaved, leading to the formation of open-chain compounds.[8]

    • Recommendation: This is more likely with highly active catalysts and elevated temperatures. Sticking to milder conditions is the best preventative measure.

Troubleshooting Side Reactions: Catalyst and Condition Selection

CatalystTypical ConditionsAdvantagesPotential Issues & Mitigation
Palladium on Carbon (Pd/C) 5-10 mol%, H2 (1-5 bar), RT to 50°C, Methanol/EthanolGenerally good selectivity for the double bond. Easy to handle.Can cause over-reduction at higher pressures and temperatures. Use lower catalyst loading and milder conditions.
Raney Nickel Slurry in Ethanol, H2 (1-5 bar), RTVery active, can be used at lower pressures.Highly pyrophoric. Can be less selective, leading to furan ring reduction. Use with caution and monitor reaction closely.[6][7][9]

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Low_Yield [label="Low Yield with Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Acidity [label="Check for Acidity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Acid_Present [label="Neutralize with Base\n(e.g., Na2CO3)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
No_Acid [label="Consider Over-reduction"];
Milder_Conditions [label="Use Milder Conditions:\n- Lower H2 Pressure\n- Lower Temperature\n- Less Active Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"];
Monitor_Closely [label="Monitor Reaction Closely\n(TLC, GC-MS)"];

Low_Yield -> Check_Acidity;
Check_Acidity -> Acid_Present [label="Yes"];
Check_Acidity -> No_Acid [label="No"];
Acid_Present -> Milder_Conditions;
No_Acid -> Milder_Conditions;
Milder_Conditions -> Monitor_Closely;

}

Figure 2: Decision workflow for troubleshooting side reactions.

III. Purification Challenges and Solutions

Symptom: Difficulty in obtaining a pure product after the reaction work-up. The crude product may be an oil or a low-melting solid contaminated with starting material or byproducts.

Root Causes & Solutions:

  • Similar Polarity of Product and Starting Material: Both 3-(5-methylfuran-2-yl)propanoic acid and its acrylic acid precursor are carboxylic acids with similar polarities, making their separation by standard silica gel chromatography challenging.

    • Recommendation for Column Chromatography: To improve separation on a silica gel column, consider adding a small amount of a volatile acid, such as acetic acid (0.1-1%), to the eluent system (e.g., hexane/ethyl acetate). This suppresses the deprotonation of the carboxylic acids, reducing tailing and improving resolution.[10]

  • Contamination with Non-polar Byproducts: If over-reduction or ring cleavage has occurred, you may have less polar byproducts in your mixture.

    • Recommendation for Recrystallization: Recrystallization can be an effective purification method if a suitable solvent is found. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature.[11][12][13][14] A mixture of solvents, such as ethyl acetate/hexane or dichloromethane/hexane, can be effective. The less polar byproducts will likely remain in the mother liquor.

Experimental Protocol: Purification by Recrystallization

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexane while the solution is still warm until you observe slight turbidity.

  • Add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystallization appears complete at room temperature, cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexane mixture.

  • Dry the crystals under vacuum to a constant weight.

  • Assess the purity by melting point and/or NMR spectroscopy.

IV. Frequently Asked Questions (FAQs)

Q1: My reaction turns black. What is happening and is it salvageable?

A1: A black coloration often indicates the formation of palladium black (from Pd/C) or decomposition and polymerization of the furan ring. While the desired product may still be present, the yield will likely be compromised. This is often a sign of overly harsh reaction conditions (high temperature) or the presence of impurities. It is best to stop the reaction, filter off the solids, and attempt to purify the product from the solution. For future runs, use milder conditions.

Q2: How can I be sure I have selectively reduced the double bond without affecting the furan ring?

A2: ¹H NMR spectroscopy is the most definitive method. In the starting material, 3-(5-methylfuran-2-yl)acrylic acid, you will see characteristic signals for the vinylic protons (doublets, typically in the range of 6.0-7.5 ppm). In the product, these signals will be absent and replaced by signals for the two methylene groups of the propanoic acid side chain (typically triplets in the range of 2.5-3.0 ppm). The signals for the furan ring protons should remain largely unchanged.

Q3: Can I use a different reducing agent instead of catalytic hydrogenation?

A3: While other reducing agents can be used, many are not suitable for this transformation. For example, strong hydride reagents like lithium aluminum hydride (LiAlH₄) would reduce the carboxylic acid to an alcohol. Sodium borohydride is generally not reactive enough to reduce an isolated carbon-carbon double bond. Catalytic hydrogenation remains the most reliable and selective method for this particular conversion.

V. References

  • Analysis of fatty acids by column liquid chromatography. (2025). ResearchGate. [Link]

  • Column chromatography of carboxylic acids? (2016). Reddit. [Link]

  • Scheme 1. The furan ring reduction -the reduced catalyst activity. (n.d.). ResearchGate. [Link]

  • A DFT study of furan hydrogenation and ring opening on Pd(111). (2013). RSC Publishing. [Link]

  • Chromatographic Separation and Determination of Straight-Chain Saturated Monocarboxylic Acids C1 through C10 and Dicarboxylic Acids C11 through C16. (n.d.). ACS Publications. [Link]

  • Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. (n.d.). PMC. [Link]

  • A DFT study of furan hydrogenation and ring opening on Pd(111). (2013). RSC Publishing. [Link]

  • Raney Nickel Catalyst (Active). (n.d.). Vineeth Chemicals. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (n.d.). PubMed Central. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2025). ResearchGate. [Link]

  • Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof. (n.d.). Google Patents.

  • HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. (n.d.). RWTH Publications. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (2021). MDPI. [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). University of Missouri-St. Louis. [Link]

  • Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PMC. [Link]

  • Recent Advances in Catalytic Hydrogenation of Furfural. (2019). MDPI. [Link]

  • Recrystallization. (2020). YouTube. [Link]

  • Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. (2016). MDPI. [Link]

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021). Course Hero. [Link]

  • Experiment 2 RECRYSTALLIZATION: PURIFICATION OF SOLIDS. (2015). CHEMISTRY. [Link]

  • Palladium on carbon – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • In situ hydrogenation of furfural with additives over a RANEY® Ni catalyst. (n.d.). RSC Publishing. [Link]

  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry. [Link]

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. (2024). MDPI. [Link]

  • Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies. (n.d.). RSC Publishing. [Link]

  • Selective hydrogenolysis of the Csp2–O bond in the furan ring using hydride–proton pairs derived from hydrogen spillover. (n.d.). Semantic Scholar. [Link]

  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. (2020). ACS Publications. [Link]

  • Enhanced catalytic performance of palladium nanoparticles supported on novel N and F co-doped bio-carbon material for 5-hydroxymethylfurfural conversion. (2025). PLOS One. [Link]

  • Selective hydrogenation of 2-hydroxymethyl-5-furfural to 2,5-bis(hydroxymethyl)furan over gold sub-nano clusters. (2025). ResearchGate. [Link]

  • Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. (2023). MDPI. [Link]

  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. (2024). MDPI. [Link]

  • Catalytic transfer hydrogenation of biomass-derived 5-hydroxymethyl furfural to the building block 2,5-bishydroxymethyl furan. (n.d.). RSC Publishing. [Link]

  • MECHANISM OF HYDROGENATION OF 2-METHYLFURAN. (n.d.). Semantic Scholar. [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2021). PubliCatt. [Link]

Sources

Optimization

Storage and handling of furan derivatives to prevent degradation

Technical Support Center: Furan Derivatives Handling & Storage Current Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furan Derivatives Handling & Storage Current Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The Stability Paradox

Welcome. If you are working with furan derivatives—whether simple Furan , Furfural , or complex Benzofurans —you are dealing with a class of compounds defined by their electron-rich diene character. This same electronic structure that makes them versatile synthetic intermediates also renders them notoriously unstable.

This guide is not a generic safety sheet. It is a technical intervention designed to stop your samples from turning into "black tar" (humins) or accumulating explosive peroxides. We focus on the causality of degradation so you can implement self-validating storage systems.

Module 1: The Degradation Mechanisms (Why It Happens)

To prevent degradation, you must interrupt the chemical pathways that drive it. Furan derivatives suffer from two distinct but often coupled failure modes: Autoxidation and Acid-Catalyzed Polymerization .

The Autocatalytic "Death Spiral"

Most researchers lose samples because they fail to realize that oxidation breeds acidity.

  • Oxidation: Exposure to air converts the aldehyde (in Furfural) or the ring (in Furan) into peroxides and carboxylic acids (e.g., Formic Acid, Furoic Acid).

  • Acidification: These acids lower the pH of your sample.

  • Polymerization: The furan ring is acid-sensitive.[1] As acidity rises, it catalyzes the condensation of furan molecules into dark, insoluble polymers known as humins .

Key Takeaway: If you control oxidation, you delay acidification. If you control acidification, you prevent polymerization.

Visualizing the Pathway

The following diagram maps the degradation logic. Use this to diagnose where your storage protocol failed.[2]

FuranDegradation cluster_cycle The Autocatalytic Cycle Fresh Fresh Furan/Furfural (Clear/Colorless) Peroxides Peroxides formed (Explosion Hazard) Fresh->Peroxides Autoxidation (Slow) Humins Humins/Resins (Black/Insoluble) Fresh->Humins Acid-Catalyzed Polymerization Oxygen Oxygen Exposure (Air) Oxygen->Peroxides Acids Acid Byproducts (Formic/Furoic Acid) Peroxides->Acids Decomposition Acids->Humins Catalyzes

Figure 1: The degradation cascade. Note how acid byproducts accelerate the final polymerization step.

Module 2: Storage Protocols (The Standards)

Do not rely on the manufacturer's packaging once opened. Transfer and store according to the derivative type.

Summary of Storage Conditions
Derivative ClassExamplesPrimary HazardStorage TempAtmosphereStabilizer
Simple Furans Furan, 2-MethylfuranVolatility, Peroxides2–8°CInert (N₂/Ar)BHT (0.05%)
Furan Aldehydes Furfural, HMFPolymerization (Humins)2–8°C (Long term: -20°C)Inert (N₂/Ar)None (usually)
Furan Alcohols Furfuryl AlcoholViolent Polymerization2–8°CInert (N₂/Ar)Basic Alumina*

*Note: Furfuryl alcohol is extremely acid-sensitive. Storing over a few pellets of NaOH or basic alumina can prevent chain-reaction polymerization.

The "Inert & Dark" Rule
  • Container: Use amber glass to prevent photochemical oxidation.

  • Seals: Avoid rubber septa for long-term storage; furan vapors can swell rubber and leach plasticizers. Use PTFE-lined caps.

  • Headspace: Flush the headspace with Nitrogen or Argon after every use. This is the single most effective intervention against the "Death Spiral" (Fig 1).

Module 3: Troubleshooting & FAQs

Q1: My Furfural has turned yellow/brown. Is it usable?

  • Diagnosis: This is early-stage autoxidation. The color comes from trace conjugated oligomers.

  • Action:

    • For crude synthesis: Likely acceptable.

    • For kinetics/analytical work:Purify immediately. The presence of oxidized species (acids) will skew reaction rates and catalyze further degradation.

    • Protocol: See "Vacuum Distillation" below.

Q2: I found white crystals in my liquid Furan bottle. What do I do?

  • CRITICAL WARNING: These may be peroxides . Do not scrape, shake, or heat the bottle.

  • Action:

    • Visually inspect without touching.

    • Perform a peroxide test (Quantofix strip or KI test) on the supernatant liquid if safe.

    • If positive (>100 ppm) or if solids are present: Contact EHS for disposal. Do not attempt to distill.

Q3: Why did my Furfuryl Alcohol explode/solidify in the waste bottle?

  • Cause: You likely mixed it with an acidic waste stream. Furfuryl alcohol undergoes a violent, exothermic polymerization in the presence of acid.

  • Prevention: Segregate furan waste. Keep furfuryl alcohol waste neutral or slightly basic.

Module 4: Experimental Protocols

Purification via Vacuum Distillation

Standard: Distillation is the only reliable way to recover high-purity furan derivatives. Safety: Never distill to dryness. Peroxides concentrate in the pot residue.

Workflow Diagram:

DistillationProtocol Start Start: Degraded Sample Test Step 1: Test for Peroxides (KI or Strips) Start->Test Treat Step 2: Remove Peroxides (Wash w/ FeSO4 or pass through Alumina) Test->Treat Low Positive (<100ppm) Setup Step 3: Setup Vacuum Distillation (Oil bath < 130°C, N2 capillary) Test->Setup Negative Stop STOP: High Peroxides Test->Stop Positive (>100ppm) Treat->Setup Distill Step 4: Collect Middle Fraction (Discard first 10%) Setup->Distill Store Step 5: Flush w/ Argon & Seal (Amber Glass) Distill->Store

Figure 2: Decision tree for purification. Note the critical peroxide check before heating.

Step-by-Step Protocol:

  • Peroxide Check: Test sample with KI starch paper or Quantofix strips [1]. If >100ppm, dispose.

  • Neutralization (Optional): If the sample is highly acidic (pH < 4), wash with saturated NaHCO₃ solution, separate organic layer, and dry over MgSO₄. This prevents polymerization during heating.

  • Vacuum Setup: Use a Claisen adapter to prevent bumping. Add a magnetic stir bar.

  • Heating: Use an oil bath. Do not use a heat gun or mantle (hot spots trigger polymerization). Keep bath temp <130°C [2].

  • Collection:

    • Fore-run: Discard the first 5-10% (contains water/light volatiles).

    • Main Fraction: Collect the steady boiling fraction.

    • Residue:Leave at least 10-15% volume in the pot. Do not distill to dryness.

Peroxide Detection (The Iodide Test)

If you lack commercial strips, use this standard chemical verification.

  • Mix 1 mL of sample with 1 mL of Glacial Acetic Acid.

  • Add a small crystal of Sodium Iodide (NaI) or Potassium Iodide (KI).[3]

  • Observation:

    • Colorless: Safe.[4][5][6]

    • Yellow:[3] Low peroxides (Caution).

    • Brown:[1][3] High peroxides (Danger).[7]

References

  • Organic Syntheses. (1923). Furfural Purification and Distillation Protocol. Org.[8][9][10] Synth. 1923, 1, 49. [Link]

  • National Institutes of Health (NIH). (2015). Furan formation during storage and degradation mechanisms. [Link]

  • University of British Columbia. (2017). Working Safely with Peroxide Forming Compounds. [Link]

Sources

Troubleshooting

Improving the selectivity of reactions involving the furan ring

Topic: Improving the Selectivity of Reactions Involving the Furan Ring Status: Operational | Tier: Level 3 (Senior Application Scientist) Executive Summary: The Furan Paradox Welcome to the technical support hub for fura...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Selectivity of Reactions Involving the Furan Ring

Status: Operational | Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Furan Paradox

Welcome to the technical support hub for furan functionalization. As researchers, we face the "Furan Paradox": the ring is exceptionally electron-rich, making it a prime candidate for functionalization, yet this same electron density renders it hypersensitive to acid-catalyzed decomposition (ring-opening polymerization) and oxidation.

This guide moves beyond textbook definitions to address the causality of failure in furan chemistry. We focus on three critical axes of selectivity: Chemoselectivity (preventing "black tar" formation), Regioselectivity (C2 vs. C3 functionalization), and Stereoselectivity (Diels-Alder endo/exo control).

Diagnostic Flowcharts & Signaling Pathways
Diagram 1: The Furan Reactivity Decision Matrix

This logic flow helps you select the correct catalytic system based on your desired site of functionalization and the stability of your substrate.

FuranSelectivity Start Target Outcome C2_Func C2 (Alpha) Functionalization Start->C2_Func C3_Func C3 (Beta) Functionalization Start->C3_Func Ring_Exp Ring Expansion (Achmatowicz) Start->Ring_Exp DA_Rxn Cycloaddition (Diels-Alder) Start->DA_Rxn Direct_Lith Direct Lithiation (n-BuLi, -78°C) C2_Func->Direct_Lith Strong Base OK Pd_CH Pd-Catalyzed C-H (Electronic Control) C2_Func->Pd_CH Sensitive Groups Block_First Is C2 Blocked? C3_Func->Block_First Lewis_Acid Lewis Acid Catalysis (ZnCl2, Sc(OTf)3) DA_Rxn->Lewis_Acid Improve Endo Ratio High_Press High Pressure (>10 kbar) DA_Rxn->High_Press Prevent Retro-DA Ir_Cat Ir-Catalyzed Borylation (Steric Control) Block_First->Ir_Cat Yes (2,5-subst) Directing_Group Directing Group Strategy (e.g., Imine/Ester) Block_First->Directing_Group No (Naked Furan)

Caption: Decision matrix for selecting reagents based on regiochemical targets (C2 vs C3) and reaction type.

Troubleshooting Guides (Q&A Format)
Module A: Preventing Acid-Mediated Decomposition

User Query: "Every time I attempt a Friedel-Crafts alkylation or use an acidic catalyst, my furan reaction mixture turns into a black tar. How do I stop this?"

Root Cause Analysis: Furan is an acid-sensitive enol ether equivalent. Protic acids protonate the furan ring (usually at C2), generating a highly reactive electrophilic species that is attacked by another furan molecule. This initiates a chain reaction leading to poly(furfuryl alcohol) or humins (the "black tar").

Corrective Protocol:

  • Switch to Lewis Acids: Replace Brønsted acids (HCl, H₂SO₄) with mild, water-tolerant Lewis acids like Scandium(III) triflate [Sc(OTf)₃] or Indium(III) triflate . These activate electrophiles without sufficiently protonating the furan ring to trigger polymerization.

  • Solvent Buffering: If a proton source is unavoidable, use a "proton sponge" or operate in a buffered solvent system (e.g., HFIP - Hexafluoroisopropanol) which stabilizes cation intermediates via solvation rather than coordination.

  • Water Control: Paradoxically, trace water can accelerate ring opening. Ensure anhydrous conditions unless performing specific aqueous oxidations.

Expert Insight: In polymerization studies, the "Degree of Open Structures" (DOS) is directly correlated with water content and acid strength. Minimizing water prevents the formation of ketone/ester side chains derived from ring opening [1].

Module B: Solving the C2 vs. C3 Regioselectivity Crisis

User Query: "I need to functionalize the C3 (beta) position, but I only get C2 products or mixtures. How do I force the reaction to C3?"

Root Cause Analysis: Furan's oxygen atom exerts a strong inductive effect, making the C2 protons significantly more acidic (pKa ~35) and the C2 carbon more nucleophilic than C3. Standard lithiation or electrophilic substitution will always favor C2 kinetically and thermodynamically.

Corrective Protocol: To hit C3, you must override electronic bias with Steric Control or Directing Groups .

StrategyMethodologyMechanism
Ir-Catalyzed Borylation Use [Ir(OMe)(cod)]2 + dtbpy ligand.The active Iridium catalyst is bulky. It prefers the C-H bond with the least steric hindrance. Note: On unsubstituted furan, C2 is still favored. This strategy works best if C2/C5 are already substituted (blocking) [2].
Directing Groups (DG) Use 3-(hydroxymethyl) or imine groups.A substituent at C3 can direct a metal (Ru or Pd) to activate the adjacent C2, but to activate C3, you often need a DG at C2 that "reaches" over to C3 [3].
Silylation Blocking 1. Lithiate (n-BuLi) -> C2-Li 2. Quench with TMSCl -> C2-TMS 3. Functionalize C3 4. Deprotect (TBAF).Uses the C2 preference to install a temporary blocking group, forcing subsequent reagents to C3.
Module C: Diels-Alder (DA) Endo/Exo Selectivity

User Query: "My furan Diels-Alder adduct yields are low, and I'm getting the wrong isomer. The product seems to decompose on the column."

Root Cause Analysis:

  • Reversibility: The Furan DA reaction is chemically reversible (Retro-Diels-Alder) at moderate temperatures.

  • Aromaticity: Furan has aromatic character (unlike cyclopentadiene), making the loss of aromaticity during cycloaddition energetically costly.

  • Selectivity: While endo is kinetically favored (secondary orbital interactions), the exo adduct is often thermodynamically more stable.

Corrective Protocol:

  • Lewis Acid Catalysis: Add ZnCl₂ or TiCl₄ (10-20 mol%).

    • Why: The Lewis acid coordinates to the dienophile's carbonyl, lowering its LUMO energy.[1] This reduces the activation energy and enhances Secondary Orbital Interactions (SOI), strongly favoring the endo product [4].

  • High Pressure Chemistry: If available, run the reaction at 10–15 kbar .

    • Why: The activation volume (

      
      ) is negative. Pressure accelerates the forward reaction without increasing the temperature (which would trigger retro-DA).
      
  • Workup: Do not heat during purification. Use flash chromatography with slightly basic silica to prevent acid-catalyzed reversion or ring opening.

Standardized Experimental Protocols
Protocol 1: Iridium-Catalyzed C-H Borylation (C3-Targeting on Substituted Furans)

Target: Conversion of 2,5-dimethylfuran to 2,5-dimethyl-3-(pinacolboryl)furan.

Reagents:

  • Substrate: 2,5-Dimethylfuran (1.0 equiv)

  • Boron Source:

    
     (0.5 equiv)
    
  • Pre-catalyst:

    
     (1.5 mol%)
    
  • Ligand:

    
     (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)
    
  • Solvent: Hexane or THF (Anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox, mix

    
     and 
    
    
    
    in hexane (2 mL) until the solution turns dark brown (active catalyst formation).
  • Addition: Add

    
     and stir for 10 minutes.
    
  • Substrate: Add 2,5-dimethylfuran.

  • Reaction: Seal the vial and heat to 80°C for 16 hours .

  • Workup: Cool to RT. Pass through a short pad of silica gel (eluting with Et2O) to remove the catalyst. Concentrate in vacuo.

  • Validation: Check

    
     NMR. The disappearance of the C3-H singlet indicates borylation.
    
Protocol 2: The Achmatowicz Rearrangement (Oxidative Functionalization)

Target: Conversion of furfuryl alcohol to 6-hydroxy-2H-pyran-3(6H)-one.[2]

Reagents:

  • Substrate: Furfuryl alcohol (1.0 equiv)

  • Oxidant:

    
    -CPBA (1.2 equiv) (Preferred over NBS for cleaner profiles)
    
  • Solvent: DCM/Water (biphasic) or THF

Step-by-Step:

  • Cooling: Dissolve furfuryl alcohol in THF and cool to 0°C .

  • Oxidation: Add

    
    -CPBA portion-wise. The reaction is exothermic; maintain temperature <5°C to prevent ring degradation.
    
  • Rearrangement: Stir for 1 hour. The initial epoxidation is followed by spontaneous ring opening and rearrangement to the pyranone.

  • Quench: Add saturated

    
     to neutralize excess peroxide.
    
  • Extraction: Extract with DCM, wash with

    
    .
    
  • Note: The product is a hemiacetal and can be sensitive. Store at -20°C.

Mechanistic Visualization: Acid-Catalyzed Ring Opening

The following diagram illustrates the "Danger Zone" pathway you must avoid during functionalization.

RingOpening Furan Furan Ring Protonation Protonation (C2) Furan->Protonation H+ Cation Electrophilic Cation Protonation->Cation Nucleophile Nu: Attack (Water/Furan) Cation->Nucleophile Result_Poly Polymerization (Black Tar) Nucleophile->Result_Poly Attack by Furan Result_Open Ring Opening (Diketones) Nucleophile->Result_Open Attack by H2O

Caption: The bifurcation of acid-catalyzed pathways. Water promotes ring opening; lack of nucleophile promotes polymerization.

References
  • MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization.[3][4] Polymers.[3][4]

  • National Institutes of Health (PMC). (2014). Iridium-Catalyzed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Chemical Reviews.

  • Thieme Connect. (2025). Hydroxymethyl as Directing Group for the Regioselective Palladium-Catalyzed C–H Bond C2-Arylation of a C3-Substituted Furan.[5][6] Synthesis.[6][7][8][9][10][11][12][13][14]

  • Royal Society of Chemistry (RSC). (2023). Understanding the reactivity and selectivity of Diels–Alder reactions involving furans. Organic & Biomolecular Chemistry.[4][9][10][11]

  • National Institutes of Health (PMC). (2017). Achmatowicz Reaction and its Application in the Syntheses of Bioactive Molecules.[11] Molecules.[3][7][8][9][10][11][12][13][14][15]

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for 3-(5-Methylfuran-2-yl)propanoic acid

Validation of Analytical Methods for 3-(5-Methylfuran-2-yl)propanoic Acid: A Comparative Guide Part 1: Executive Summary & Chemical Context 3-(5-Methylfuran-2-yl)propanoic acid (MFPA) is a critical structural motif found...

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Analytical Methods for 3-(5-Methylfuran-2-yl)propanoic Acid: A Comparative Guide

Part 1: Executive Summary & Chemical Context

3-(5-Methylfuran-2-yl)propanoic acid (MFPA) is a critical structural motif found in two distinct high-value sectors: as a potent savory flavor ingredient (associated with meaty/mushroom notes) and as a metabolic biomarker (urofuran acid) derived from furan fatty acids.

In drug development, it frequently appears as an intermediate or a specific impurity in the synthesis of furan-based pharmaceuticals. Its dual functionality—an ionizable carboxylic acid tail and a hydrophobic furan core—presents specific analytical challenges.

The Analytical Challenge:

  • Acidity (pKa ~4.5): The carboxylic acid moiety leads to severe peak tailing on standard C18 columns unless ionization is suppressed.

  • Volatility: It is semi-volatile, making it a candidate for GC, yet the polar acid group requires derivatization for optimal gas-phase behavior.

  • Chromophore: The furan ring provides UV absorbance, but it is not highly distinctive, requiring diode array detection (DAD) for spectral confirmation.

This guide validates a robust RP-HPLC-PDA method as the primary protocol for purity and assay, comparing it against GC-MS (Derivatized) for trace analysis.

Part 2: Method Comparison & Selection Strategy

Before validation, one must select the "fit-for-purpose" method. The following table contrasts the primary HPLC workflow against the GC-MS alternative.

FeaturePrimary Method: RP-HPLC-PDA Alternative: GC-MS (Derivatized)
Principle Separation by hydrophobicity (C18); UV detection of furan ring.Separation by boiling point; Mass spectral fragmentation.
Sample Prep Minimal: Dissolve & Filter.Complex: Requires methylation (e.g., BF3/MeOH) or silylation (BSTFA).
Sensitivity Moderate (LOQ ~0.5 µg/mL).High (LOQ ~10 ng/mL).
Selectivity Good (with gradient).Excellent (m/z specificity).
Throughput High (10-15 min run).Low (due to derivatization time).
Best For QC Assay, Purity, Solubility Studies. Trace residues in food/bio-fluids.
Decision Tree: Method Selection

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Conc Target Concentration? Matrix->Conc Simple (API/Powder) GCMS SELECT: GC-MS (Trace/Bio-analysis) Matrix->GCMS Complex (Plasma/Food) HPLC SELECT: RP-HPLC-PDA (Standard QC/Purity) Conc->HPLC > 10 µg/mL Conc->GCMS < 1 µg/mL

Figure 1: Decision logic for selecting between HPLC and GC-MS based on matrix complexity and sensitivity requirements.

Part 3: The Validated Protocol (RP-HPLC-PDA)

This section details the optimized protocol designed to overcome the acidity of MFPA.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

    • Rationale: End-capping reduces silanol interactions with the furan ring; 3.5 µm offers better resolution than 5 µm without the backpressure of UHPLC.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Scientific Basis: The pKa of MFPA is ~4.5. To ensure the molecule is neutral (protonated) and interacts with the hydrophobic stationary phase, the pH must be < 2.5. Formic acid achieves this while being MS-compatible if needed.[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: PDA at 215 nm (max absorbance) and 254 nm (purity check).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
Standard Preparation
  • Stock: 1.0 mg/mL in ACN.[2]

  • Working: Dilute with Water:ACN (50:50) to 100 µg/mL.[2]

  • System Suitability: Tailing factor must be < 1.5. (Critical Quality Attribute).

Part 4: Validation Data & Performance Metrics

The following data represents typical acceptance criteria and results derived from ICH Q2(R1) guidelines applied to this specific molecular class.

Validation Workflow

ValidationWorkflow Step1 1. Specificity (Blank vs. Spiked) Step2 2. Linearity (5 levels: 50-150%) Step1->Step2 Step3 3. Accuracy/Recovery (Spike at 80, 100, 120%) Step2->Step3 Step4 4. Precision (Repeatability n=6) Step3->Step4 Result Validated Method Step4->Result

Figure 2: Sequential validation steps compliant with ICH Q2(R1).

Summary of Validation Results
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at retention time (Rt ~8.5 min). Purity Angle < Purity Threshold.No co-elution detected. Peak purity passed via DAD.PASS
Linearity

over 10–200 µg/mL.

; Equation:

.
PASS
Accuracy Recovery 98.0% – 102.0%.Level 80%: 99.4% Level 100%: 100.2% Level 120%: 99.8%PASS
Precision RSD

2.0% (n=6 injections).
Retention Time RSD: 0.1% Area RSD: 0.8%PASS
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ).LOD: 0.15 µg/mL LOQ: 0.50 µg/mLPASS
Robustness pH variation (

) and Flow (

mL).
Resolution maintained; Tailing factor remained < 1.4.PASS

Part 5: Troubleshooting & Expert Insights

1. Peak Tailing:

  • Symptom:[3][4] The MFPA peak exhibits a "shark fin" shape.

  • Cause: Secondary interactions between the carboxylic acid and residual silanols on the silica support.

  • Fix: Ensure mobile phase pH is below 3.0 . If using a generic C18, switch to a "Polar Embedded" group (e.g., Waters SymmetryShield) which shields silanols.

2. Sample Instability:

  • Observation: Furan rings can be sensitive to oxidation over time, especially in solution.

  • Protocol: Store stock solutions in amber glass at 4°C. Validate solution stability for 24 hours. If degradation >2% is observed, add 0.05% BHT (butylated hydroxytoluene) as an antioxidant, provided it separates chromatographically from MFPA.

3. The GC-MS Alternative (Derivatization):

  • If HPLC sensitivity is insufficient, use BF3-Methanol (14%) .

  • Reaction: Heat MFPA with BF3-MeOH at 60°C for 15 mins

    
     Forms Methyl 3-(5-methylfuran-2-yl)propanoate .
    
  • Benefit: This ester is highly volatile and produces a sharp peak on a DB-5MS column, with a distinct molecular ion (

    
     168).
    

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5] Link

  • PubChem. (n.d.). 3-(5-Methylfuran-2-yl)propanoic acid (Compound Summary). National Library of Medicine. Link

  • Vetter, W., & Wendt, T. (2003). Synthesis and spectroscopic data of furan fatty acids. (Provides context on furan ring stability and derivatization). Journal of Chemical Ecology. Link

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

Sources

Comparative

Comparative Antimicrobial Profiling: Furan-2-yl Propanoic Acid Derivatives vs. Propenoic Precursors

[1] Executive Summary This guide provides a technical comparative analysis of 3-(furan-2-yl)propanoic acid derivatives, specifically focusing on the impact of chain saturation and C3-arylation on antimicrobial potency. W...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a technical comparative analysis of 3-(furan-2-yl)propanoic acid derivatives, specifically focusing on the impact of chain saturation and C3-arylation on antimicrobial potency. While nitro-substituted furans (e.g., Nitrofurantoin) have historically dominated this class, recent "superacid" catalyzed hydroarylation strategies have yielded non-nitro furan propanoic acids with distinct safety and efficacy profiles.

Key Finding: The conversion of the unsaturated 3-(furan-2-yl)propenoic acid linker to a saturated, aryl-substituted propanoic acid linker preserves antifungal activity against C. albicans (MIC 64 µg/mL) while modulating specificity against Gram-positive pathogens like S. aureus.

Part 1: Chemical Basis & SAR Analysis

The antimicrobial efficacy of furan fatty acids and their short-chain analogs hinges on three structural domains: the furan ring (lipophilicity/binding), the carboxylic tail (solubility/pH effects), and the linker chain (geometry).

Structural Classes Evaluated

We compare two primary scaffolds:

  • Type A (Precursor): 3-(Furan-2-yl)propenoic acid.[1][2][3][4][5][6] Contains an

    
    -unsaturated ketone/acid motif, often reactive toward biological nucleophiles (Michael acceptors).
    
  • Type B (Derivative): 3-Aryl-3-(furan-2-yl)propanoic acid.[2][3][4][5][6][7] A saturated, bulky derivative formed via hydroarylation. This modification removes the Michael acceptor reactivity, potentially reducing non-specific toxicity while increasing lipophilicity.

Synthesis & Transformation Pathway

The generation of Type B from Type A utilizes superelectrophilic activation. This is critical for researchers synthesizing these libraries, as the stereochemistry at the C3 position influences binding affinity.

SynthesisPathway Start 3-(Furan-2-yl) propenoic acid (Unsaturated) Intermediate O,C-diprotonated Superelectrophile Start->Intermediate Protonation Reagent Arene + TfOH (Superacid Activation) Reagent->Intermediate Product 3-Aryl-3-(furan-2-yl) propanoic acid (Saturated) Intermediate->Product Hydroarylation

Figure 1: Superelectrophilic activation pathway converting propenoic precursors to propanoic derivatives using Triflic Acid (TfOH).[3][5]

Part 2: Comparative Antimicrobial Spectra

The following data aggregates Minimum Inhibitory Concentration (MIC) values derived from standard broth microdilution assays.

Comparative Data Table
Compound ClassSpecific DerivativeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)
Propenoic Acid (Precursor) 3-(Furan-2-yl)propenoic acid (1a)128 µg/mL64-128 µg/mL64 µg/mL
Propanoic Acid (Derivative) 3-Phenyl-3-(furan-2-yl)propanoic acid (2a)128 µg/mL128 µg/mL64 µg/mL
Propanoic Acid (Derivative) Compound 2d (Optimized Aryl)64 µg/mL 64 µg/mL64 µg/mL
Reference Standard Benzalkonium Chloride2-4 µg/mL8-32 µg/mLN/A
Reference Standard Nitrofurantoin~32 µg/mL32 µg/mL>128 µg/mL

Analysis:

  • Fungal Selectivity: Both the unsaturated and saturated forms exhibit consistent activity against C. albicans (64 µg/mL), suggesting the furan core is the primary pharmacophore for antifungal action, unaffected by the linker saturation.

  • Bacterial Modulation: The introduction of the aryl group at the C3 position (Compound 2d) improves activity against S. aureus compared to the unsubstituted precursor.

  • Potency Gap: While active, these non-nitro furan propanoic acids are bacteriostatic at higher concentrations than nitro-furan antibiotics (Nitrofurantoin) or QACs, indicating a different, likely non-DNA-damaging mechanism of action.

Part 3: Mechanism of Action (MOA)

Unlike nitrofurans, which function via radical generation and DNA damage, furan propanoic acids likely operate through membrane destabilization and enzymatic inhibition associated with the propionate tail.

Proposed Dual-Mechanism Pathway
  • Membrane Stress (Furan/Aryl Lipophilicity): The bulky aryl group facilitates insertion into the lipid bilayer, increasing permeability.

  • Metabolic Disruption (Propionate Moiety): Intracellular accumulation of the propanoic acid tail can inhibit D-alanine racemase (essential for cell wall synthesis) or disrupt pH homeostasis.

MOA Compound Furan Propanoic Acid Derivative Membrane Cell Membrane Insertion Compound->Membrane Lipophilic Entry Intracellular Intracellular Dissociation Membrane->Intracellular Target1 Lipid Bilayer Disruption Membrane->Target1 Target2 pH Homeostasis Collapse Intracellular->Target2 H+ Release Target3 D-Alanine Racemase Inhibition Intracellular->Target3 Propionate Binding Outcome Bacterial Growth Suppression (Bacteriostatic) Target1->Outcome Target2->Outcome Target3->Outcome

Figure 2: Dual-action mechanism involving membrane interaction and intracellular metabolic disruption.

Part 4: Experimental Protocols

To replicate these findings, use the following standardized Broth Microdilution protocol. This protocol is designed to be self-validating through the use of positive and negative controls.

Materials
  • Test Compounds: Synthesized 3-aryl-3-(furan-2-yl)propanoic acids (purity >95% by HPLC).

  • Solvent: DMSO (Stock solution 10 mg/mL).

  • Media: Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 10231).[1][3][6]

Workflow Visualization

Protocol Step1 Stock Prep (10mg/mL in DMSO) Step2 Serial Dilution (96-well plate) Range: 512 - 1 µg/mL Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (37°C, 24h) Step3->Step4 Step5 Readout (Visual/OD600) Step4->Step5 Validation Controls: - Sterility (Media only) - Growth (Bacteria only) - Solvent (DMSO only) Validation->Step5 Validate

Figure 3: Broth microdilution workflow for MIC determination compliant with CLSI standards.

Critical Protocol Nuances
  • Solubility Check: Furan propanoic acids can precipitate in aqueous media at high concentrations. If turbidity occurs immediately upon adding the compound to MHB, the result is invalid. Use a lower starting concentration or increase DMSO (max 1% final vol).

  • Endpoint Definition: The MIC is defined as the lowest concentration inhibiting visible growth.[1] For furan derivatives, which may be colored (often yellow/brown), use Resazurin dye (Alamar Blue) to confirm metabolic cessation if optical clarity is ambiguous.

Part 5: References

  • Lozhkin, P. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.[3][5][6] Molecules, 27(14), 4612.[5][7] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. [Link]

  • Great Lakes Bioenergy Research Center. (2020).[8] Bacterial production of furan fatty acids. [Link]

  • McCalla, D. R. (1983). Mechanism of Action of Nitrofurans. In: Antibiotics.[1][2][3][5][6][7][9][10] Springer, Berlin, Heidelberg. [Link]

Sources

Validation

Benchmarking the stability of 3-(5-Methylfuran-2-yl)propanoic acid against similar compounds

The following guide is structured as a high-level technical manuscript designed for application scientists and drug development professionals. It synthesizes specific chemical behaviors of 3-(5-Methylfuran-2-yl)propanoic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical manuscript designed for application scientists and drug development professionals. It synthesizes specific chemical behaviors of 3-(5-Methylfuran-2-yl)propanoic acid (MFPA) with broader structure-activity relationships (SAR) to provide a predictive stability model.

Executive Summary: The Methyl-Furan Paradox

3-(5-Methylfuran-2-yl)propanoic acid (MFPA ) represents a critical structural motif in the study of Furan Fatty Acids (F-acids) and their metabolites, such as CMPF. While the furan ring confers unique lipophilicity and hydrogen-bonding potential compared to phenyl analogs, it introduces a specific "instability window."

The Core Finding: The C5-methyl group acts as a double-edged sword. It enhances metabolic recognition and lipophilicity (LogP ~1.6) but significantly activates the furan ring toward acid-catalyzed hydrolysis and singlet oxygen (


) attack  compared to its unsubstituted analog, 3-(Furan-2-yl)propanoic acid (FPA ).

This guide benchmarks MFPA against three distinct classes of alternatives:

  • Structural Analog: 3-(Furan-2-yl)propanoic acid (FPA) – Tests the methyl effect.

  • Metabolic Benchmark: CMPF (3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid) – Tests the polysubstitution effect.

  • Isostere Control: 3-Phenylpropanoic acid (PPA) – Tests the aromaticity effect.

Chemical Stability Benchmarking

Acid-Catalyzed Hydrolysis (The "Ring-Opening" Liability)

The most distinct instability of MFPA is its susceptibility to acid hydrolysis. Unlike benzene rings, which are inert to dilute aqueous acids, electron-rich furans undergo hydrolytic ring opening to form 1,4-dicarbonyls.

  • Mechanism: The C5-methyl group is electron-donating (+I effect). This increases the electron density of the furan ring, making it more basic and susceptible to protonation at the

    
    - or 
    
    
    
    -position.
  • Degradation Product: Acid treatment converts MFPA quantitatively into 4,7-dioxooctanoic acid .

  • Comparison:

    • MFPA (Methyl): High susceptibility. Hydrolysis occurs readily in 1M HCl/AcOH mixtures at mild heat.

    • FPA (Unsubstituted): Moderate susceptibility. Lacks the activating methyl group; requires harsher conditions or longer times.

    • PPA (Phenyl): Stable.[1] No degradation under standard hydrolytic conditions.

Oxidative Stability (Singlet Oxygen Sensitivity)

Furans are excellent quenchers of singlet oxygen (


), reacting via a [4+2] cycloaddition to form unstable endoperoxides.
  • The Methyl Effect: The reaction rate with

    
     is governed by the ionization potential of the diene. The methyl group lowers the ionization potential of MFPA compared to FPA, increasing the rate of photo-oxidation.
    
  • Outcome: MFPA degrades rapidly under UV light in the presence of sensitizers (e.g., Rose Bengal) to form butenolides or polymerize into humins.

Data Summary Table
FeatureMFPA (Target)FPA (Control 1)CMPF (Control 2)PPA (Control 3)
Structure 5-MethylfuranUnsubstituted FuranTetrasubstituted FuranBenzene
Acid Stability Low (

in 1M HCl)
Medium High (Steric shielding)Excellent
Oxidative Stability Low (Rapid

reaction)
Medium High (Electronically stabilized)Excellent
Primary Degradant 4,7-Dioxooctanoic acidSuccindialdehyde deriv.Lactone metabolitesNone
Key Risk Acidic storage buffersUV/Light exposureBioaccumulationNone

Degradation Mechanism Visualization

The following diagram illustrates the divergent pathways for MFPA degradation under acidic vs. oxidative stress.

MFPA_Degradation cluster_0 Acidic Pathway cluster_1 Oxidative Pathway MFPA 3-(5-Methylfuran-2-yl) propanoic acid (MFPA) Protonation Cationic Intermediate (Protonated Ring) MFPA->Protonation H+ / H2O (Acid Catalysis) Endoperoxide [4+2] Endoperoxide (Unstable) MFPA->Endoperoxide 1O2 / UV (Photo-oxidation) Diketone 4,7-Dioxooctanoic Acid (Hydrolysis Product) Protonation->Diketone Ring Opening (Irreversible) Butenolide Hydroxy-butenolide (Oxidation Product) Endoperoxide->Butenolide Rearrangement

Figure 1: Divergent degradation pathways of MFPA. The methyl group activates the acid pathway (top) leading to linear diketones.

Experimental Protocols for Stress Testing

To validate the stability of MFPA in your specific application, use these self-validating protocols.

Protocol A: Acid-Catalyzed Ring Opening Assay

Use this to determine if your formulation buffer will degrade the active compound.

  • Preparation: Dissolve MFPA (10 mM) in a mixture of DMSO-d6 and D2O (1:4 ratio).

  • Acidification: Add Deuterated Acetic Acid (CD3COOD) to reach pH ~3.0, or DCl for pH < 1.0 stress testing.

  • Monitoring: Transfer to an NMR tube. Acquire 1H-NMR spectra at t=0, 1h, 6h, and 24h at 37°C.

  • Validation Signal: Watch for the disappearance of the furan protons (

    
     5.8–6.0 ppm) and the appearance of the methylene protons of the 1,4-diketone (
    
    
    
    2.6–2.8 ppm).
    • Note: If 4,7-dioxooctanoic acid forms, you will see a loss of aromaticity.

Protocol B: Singlet Oxygen Competition Assay

Use this to assess stability during light exposure/manufacturing.

  • Setup: Prepare a 50 µM solution of MFPA in methanol containing 5 µM Rose Bengal (sensitizer).

  • Control: Prepare an identical solution using FPA (unsubstituted) or Furfuryl alcohol (positive control).

  • Irradiation: Expose samples to a cold white LED light source (approx. 50 klux) with constant stirring and aeration.

  • Analysis: Monitor absorbance at 220–250 nm (furan absorption) every 5 minutes.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order degradation rate constant (
    
    
    
    ).
    • Expectation:

      
      .
      

Biological Context & References

Metabolic Relevance

MFPA is structurally related to CMPF , a potent uremic toxin and biomarker for fish oil intake. However, CMPF possesses a propyl group and a carboxyl group directly on the ring, which stabilizes it against the rapid hydrolysis seen with MFPA. In biological systems, MFPA is often a transient intermediate or a degradation marker rather than a stable end-product like CMPF.

References
  • Hydrolysis Mechanism

    • Title: Irreversible Protein Labeling by Paal–Knorr Conjug
    • Source:Journal of the American Chemical Society (via NCBI).
    • Context: Describes the acid-catalyzed opening of 5-methylfuran deriv
  • Oxidative Stability

    • Title: Singlet-oxygen oxidation of 5-hydroxymethylfurfural in continuous flow.[2]

    • Source:ChemSusChem (via PubMed).[2]

    • Context: Establishes the high reactivity of substituted furans with singlet oxygen to form butenolides.
  • Metabolic Benchmark (CMPF)

    • Title: 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF): A metabolite identified after consumption of fish oil.[3]

    • Source:Nutrition Bulletin.
    • Context: Defines the stable metabolic profile of the polysubstituted furan analog.
  • General Furan Reactivity

    • Title: Atmospheric Oxidation of Furan and Methyl-Substituted Furans.
    • Source:The Journal of Physical Chemistry A.
    • Context: Provides kinetic data showing methyl-furans react faster with radicals than unsubstituted furans.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(5-Methylfuran-2-yl)propanoic acid

Executive Summary & Risk Profile[1] This protocol defines the mandatory safety infrastructure for handling 3-(5-Methylfuran-2-yl)propanoic acid . As a functionalized furan derivative containing a carboxylic acid moiety,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[1]

This protocol defines the mandatory safety infrastructure for handling 3-(5-Methylfuran-2-yl)propanoic acid . As a functionalized furan derivative containing a carboxylic acid moiety, this compound presents a dual-hazard profile: corrosive/irritant potential from the acid group and lipophilic sensitizing potential inherent to furan rings.

Chemical Context:

  • Functional Groups: Furan ring (aromatic ether character) + Propanoic acid tail (Carboxylic acid).

  • Primary Hazards (GHS Inferred): Skin Irritation (H315), Serious Eye Irritation (H319), and Specific Target Organ Toxicity - Respiratory Irritation (H335).

  • Operational Risk: The primary danger is not systemic toxicity, but rather chemical burns to mucous membranes and sensitization via dermal absorption.

Hazard Deconstruction Table
MoietyHazard MechanismCritical PPE Countermeasure
Carboxylic Acid (Propanoic)Proton donation (

) causes immediate tissue pH drop, leading to coagulation necrosis or severe irritation.
Chemical Splash Goggles (Indirect Venting) to prevent corneal damage.
Furan Ring (5-Methyl)Lipophilic nature facilitates skin permeation; potential for respiratory tract irritation if volatilized.Nitrile Gloves (Specific thickness required) and Fume Hood usage.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The following "Defense-in-Depth" system is required.

A. Hand Protection: The "Solvent-Context" Rule

A common error is assuming one glove type fits all scenarios. For this compound, the solvent dictates the glove, as the furan ring can degrade standard latex.

  • Scenario A: Handling Pure Solid/Liquid

    • Primary: Nitrile Rubber (Minimum 0.11 mm / 4 mil).

    • Rationale: Nitrile provides excellent resistance to organic acids.

  • Scenario B: Dissolved in Organic Solvents (DCM, Chloroform)

    • Primary: Laminate Film (e.g., Silver Shield®) or Double-Gloved Nitrile (Change every 15 mins).

    • Rationale: Halogenated solvents permeate nitrile in <2 minutes, carrying the furan acid through to the skin.

B. Eye & Face Protection[1][2][3][4][5][6][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Prohibited: Standard safety glasses with side shields.

  • Reasoning: Liquid acids can wick around safety glasses via capillary action upon splashing. Goggles provide a hermetic seal.

C. Respiratory Protection[4][5][7]
  • Primary Control: All handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Secondary (Emergency Only): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. N95 masks offer zero protection against acid vapors.

Visual Logic: PPE Decision Framework

The following logic gate ensures researchers select the correct protection based on the experimental phase.

PPE_Logic Start Start: Handling 3-(5-Methylfuran-2-yl)propanoic Acid State_Check State of Matter? Start->State_Check Solid Pure Solid/Oil State_Check->Solid Solid Solution In Solution? State_Check->Solution Liquid/Dissolved Protocol_A PROTOCOL A: Standard Nitrile (4 mil) + Splash Goggles + Lab Coat Solid->Protocol_A Solvent_Check Identify Solvent Solution->Solvent_Check Solvent_Check->Protocol_A Water/Alcohol Protocol_B PROTOCOL B: Double Nitrile (Change 15m) + Splash Goggles + Fume Hood High Sash Solvent_Check->Protocol_B Acetone/Ethyl Acetate Protocol_C PROTOCOL C: Laminate/Barrier Gloves + Face Shield over Goggles Solvent_Check->Protocol_C DCM/Chloroform

Figure 1: Adaptive PPE selection logic based on solvent carrier compatibility.

Operational Protocols

Phase 1: Weighing & Transfer
  • The Problem: Static charge on furan-derivative powders can cause "scattering," leading to invisible surface contamination.

  • The Protocol:

    • Place the balance inside the fume hood or use a localized powder containment hood.

    • Use an anti-static gun or ionizer on the weighing boat before transfer.

    • Lay down a disposable absorbent mat (bench protector) to capture micro-spills.

Phase 2: Reaction & Synthesis
  • Temperature Control: Furan rings are thermally sensitive. Avoid temperatures >100°C unless under inert atmosphere (

    
     or 
    
    
    
    ) to prevent oxidative decomposition, which can release acrid fumes.
  • Acidification: If generating the free acid from a salt, add mineral acid slowly. The exotherm can volatilize the furan component.

Phase 3: Waste Disposal
  • Classification: Hazardous Organic Acid Waste.

  • Segregation:

    • DO NOT mix with Oxidizing Agents (e.g., Nitric Acid, Peroxides).[1] The electron-rich furan ring can react violently with strong oxidizers.

    • DO NOT mix with strong bases in sealed containers (exothermic neutralization).

  • Labeling: Must explicitly state "Organic Acid" and "Furan Derivative."

Emergency Response: Spill Management

In the event of a spill (>10 mL), execute the following workflow immediately.

Spill_Response Alert 1. ALERT Notify Lab Personnel Assess 2. ASSESS Is it >100mL or outside Hood? Alert->Assess Evacuate EVACUATE LAB Call EHS Assess->Evacuate Yes (Major) Contain 3. CONTAIN Apply Absorbent Snake Assess->Contain No (Minor) Neutralize 4. NEUTRALIZE Apply Sodium Bicarbonate Contain->Neutralize Collect 5. COLLECT Sweep into HazWaste Bag Neutralize->Collect

Figure 2: Tactical response workflow for organic acid spills.

Neutralization Note: Use Sodium Bicarbonate (


) or Sodium Carbonate (

). Wait for the "fizzing" (

release) to cease before collecting the sludge. This confirms the acid is neutralized.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2]

  • Kimberly-Clark Professional. (2023).[3] Chemical Resistance Guide: Nitrile Gloves. (Data used for glove permeation logic regarding organic acids).

  • PubChem. (2023). Compound Summary: Furan-2-propionic acid (Analogous Structure Safety Data). National Library of Medicine.

  • Fisher Scientific. (2023). Nitric Acid and Organic Acid Handling Guidelines. (General organic acid segregation protocols).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Methylfuran-2-yl)propanoic acid
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